1-(2-Ethylphenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQFWBCKQMNEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960641 | |
| Record name | 1-(2-Ethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40224-10-0 | |
| Record name | 1-(2-Ethylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40224-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Ethylphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040224100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Ethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-ethylphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Ethylphenyl)piperazine: Physicochemical Properties, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Ethylphenyl)piperazine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide incorporates predicted values and data from closely related analogs to offer a thorough profile. All quantitative data is summarized in structured tables for clarity and comparative analysis.
Core Physical and Chemical Properties
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound | 1-(2-Methylphenyl)piperazine (analog) | Piperazine (parent compound) |
| Melting Point (°C) | Data not available | 48-52 | 106-112 |
| Boiling Point (°C) | Data not available | 136 | 145-146 |
| Predicted XlogP | 2.7 | - | - |
| Solubility | Predicted to be soluble in organic solvents. | Soluble in Methanol. | Freely soluble in water and glycerol; slightly soluble in ethanol; insoluble in ether.[2][3] |
| pKa | Data not available | Predicted: 8.95 ± 0.10 | pKa1: 5.35, pKa2: 9.73 (at 25 °C)[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a dedicated full spectral analysis for this specific molecule is not widely published, predicted mass spectrometry data is available, and typical spectral characteristics can be inferred from related N-arylpiperazines.
Table 2: Predicted Mass Spectrometry Data for this compound [5]
| Adduct | m/z |
| [M+H]+ | 191.15428 |
| [M+Na]+ | 213.13622 |
| [M-H]- | 189.13972 |
| [M+NH4]+ | 208.18082 |
| [M+K]+ | 229.11016 |
Inferred Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in the ortho-substituted phenyl ring, and the protons of the piperazine ring. The chemical shifts of the piperazine protons would be influenced by the electronic effects of the ethylphenyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the ethyl group carbons, the aromatic carbons (with splitting patterns indicative of ortho-substitution), and the carbons of the piperazine ring.
-
FTIR: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, N-H stretching of the secondary amine in the piperazine ring (if present as a salt or in its free base form), and C-N stretching vibrations.
Synthesis and Experimental Protocols
A general and convenient method for the synthesis of N-aryl piperazines involves the reaction of bis(2-chloroethyl)amine hydrochloride with a broad range of anilines in a suitable solvent like diethylene glycol monomethyl ether.[6] This approach provides a straightforward route to compounds like this compound.
General Experimental Protocol for the Synthesis of this compound:
A mixture of 2-ethylaniline and bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent such as diethylene glycol monomethyl ether is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
References
- 1. 1-(2-Ethoxyphenyl)piperazine Hydrochloride | C12H19ClN2O | CID 12862418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine compounds [m.chemicalbook.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - this compound (C12H18N2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
1-(2-Ethylphenyl)piperazine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-(2-Ethylphenyl)piperazine, a substituted phenylpiperazine derivative. Phenylpiperazines are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly their interactions with various neurotransmitter receptors. This document details the compound's chemical identity, molecular structure, a representative synthesis protocol, and characteristic analytical data. Furthermore, it explores the potential biological relevance of this class of compounds by illustrating a key signaling pathway they are known to modulate.
Chemical Identity and Molecular Structure
CAS Number: 40224-10-0[1]
Molecular Formula: C₁₂H₁₈N₂[2]
Molecular Weight: 190.28 g/mol
Molecular Structure
The molecular structure of this compound consists of a piperazine ring attached to an ethyl-substituted phenyl group at one of the nitrogen atoms.
SMILES: CCC1=CC=CC=C1N2CCNCC2[2]
InChI: InChI=1S/C12H18N2/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3[2]
Physicochemical and Analytical Data
The following table summarizes key physicochemical and predicted analytical data for this compound.
| Property | Value | Reference |
| CAS Number | 40224-10-0 | [1] |
| Molecular Formula | C₁₂H₁₈N₂ | [2] |
| Molecular Weight | 190.28 | |
| Predicted ¹H NMR | See Table 2 | |
| Predicted ¹³C NMR | See Table 3 |
Representative Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.00 | m | 4H | Ar-H |
| ~3.10 | t | 4H | Piperazine-H |
| ~2.90 | t | 4H | Piperazine-H |
| ~2.65 | q | 2H | -CH₂-CH₃ |
| ~1.20 | t | 3H | -CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~150 | Ar-C (C-N) |
| ~138 | Ar-C (C-CH₂CH₃) |
| ~127-125 | Ar-CH |
| ~53 | Piperazine-C |
| ~49 | Piperazine-C |
| ~24 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
Synthesis Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from established methods for the preparation of N-arylpiperazines. The primary method involves the nucleophilic substitution of an activated aryl halide with piperazine.
Materials and Reagents
-
1-Fluoro-2-ethylbenzene (or 1-Chloro-2-ethylbenzene)
-
Piperazine (anhydrous)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Hydrochloric acid (for salt formation, optional)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
Experimental Procedure
-
Reaction Setup: A dry, three-necked round-bottom flask is charged with a palladium catalyst and a phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Anhydrous toluene (or dioxane), 1-fluoro-2-ethylbenzene, piperazine (as a large excess or with a protecting group strategy for monosubstitution), and a strong base are added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst and inorganic salts. The filtrate is concentrated under reduced pressure.
-
Extraction: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
Phenylpiperazine derivatives are well-documented for their interactions with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. Their binding to these receptors can elicit a range of downstream signaling events, making them attractive scaffolds for the development of therapeutics for neurological and psychiatric disorders.
Serotonin Receptor Signaling
Many phenylpiperazines act as agonists or antagonists at serotonin receptors, such as the 5-HT₁A and 5-HT₂A subtypes. The interaction with these receptors can modulate intracellular signaling cascades, including the cyclic adenosine monophosphate (cAMP) and phospholipase C (PLC) pathways.
Caption: Phenylpiperazine interaction with a G-protein coupled serotonin receptor.
Conclusion
This compound is a member of the pharmacologically significant phenylpiperazine class of compounds. This technical guide has provided essential information regarding its chemical identity, structure, and a representative synthetic route. The outlined analytical data serves as a baseline for its characterization. The exploration of its potential interaction with serotonin receptor signaling pathways highlights the rationale for further investigation of this and related compounds in the context of drug discovery and development. Researchers are encouraged to use the provided information as a foundation for their studies and to develop specific experimental protocols tailored to their research objectives.
References
An In-depth Technical Guide on the Solubility of 1-(2-Ethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-(2-Ethylphenyl)piperazine is a significant chemical intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its solubility in different solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This technical guide addresses the current landscape of solubility data for this compound, provides a detailed experimental protocol for its determination, and offers insights into its expected solubility behavior. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this guide focuses on providing a framework for researchers to determine and understand the solubility profile of this compound.
Introduction to this compound
This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The presence of the 2-ethylphenyl group significantly influences its physicochemical properties, including its solubility, by introducing both aromatic and aliphatic hydrocarbon character. This modification generally increases its lipophilicity compared to the parent piperazine molecule. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating it for preclinical and clinical studies.
Current State of Solubility Data
A comprehensive review of scientific literature and chemical databases indicates a lack of readily available quantitative solubility data for this compound in various organic solvents and aqueous media. This data gap necessitates a predictive and experimental approach for researchers working with this compound.
While direct data is scarce, the solubility of the parent compound, piperazine, is well-documented and can offer some initial guidance. Piperazine is known to be freely soluble in water and alcohols but has limited solubility in less polar organic solvents. The introduction of the 2-ethylphenyl group in this compound is expected to decrease its aqueous solubility and increase its solubility in organic solvents, particularly those with moderate to low polarity.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The piperazine ring can engage in hydrogen bonding, but the bulky, nonpolar 2-ethylphenyl group will likely reduce solubility compared to piperazine. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents can solvate the polar parts of the molecule without the competing hydrogen bonding network of protic solvents. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to Low | The ethylphenyl group will enhance solubility in these solvents, but the polar piperazine moiety will limit high solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents are often effective for compounds with a balance of polar and nonpolar features. |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
For researchers requiring precise solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound.
3.1. Objective
To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
3.2. Materials and Equipment
-
This compound (high purity, >98%)
-
Selected solvents (analytical or HPLC grade)
-
Analytical balance (readable to ±0.01 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Syringe filters (e.g., 0.22 µm PTFE)
3.3. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the selected solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Sample Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC or GC).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound is not extensively reported in the literature, this guide provides a robust framework for its experimental determination. The provided protocol for the isothermal shake-flask method offers a reliable means for researchers to generate the necessary data for their specific applications. The predicted solubility trends, based on the chemical structure, serve as a valuable starting point for solvent selection in synthesis, purification, and formulation development. The generation of accurate solubility data is a critical step in advancing the research and development of drug candidates derived from this important chemical intermediate.
In-Depth Technical Guide: The Core Mechanism of Action of 1-(2-Ethylphenyl)piperazine
A comprehensive analysis for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides an in-depth analysis of the putative mechanism of action of 1-(2-Ethylphenyl)piperazine, a member of the arylpiperazine class of compounds. Due to the limited direct research on this specific molecule, this guide synthesizes data from structurally similar ortho-substituted phenylpiperazines to infer its likely pharmacological profile. Arylpiperazines are well-established ligands for a range of aminergic G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. The evidence strongly suggests that this compound primarily interacts with dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. This document presents a compilation of binding affinity and functional activity data, detailed experimental protocols for assessing these interactions, and visual representations of the associated signaling pathways and experimental workflows.
Inferred Pharmacological Profile of this compound
Based on structure-activity relationship (SAR) studies of analogous ortho-substituted phenylpiperazines, this compound is predicted to exhibit a multi-receptor binding profile, with significant affinity for several key dopamine and serotonin receptor subtypes. The ethyl group at the ortho position of the phenyl ring is expected to influence the compound's conformational flexibility and interaction with the receptor binding pockets.
Interaction with Dopamine Receptors
Arylpiperazines are known to be potent ligands for D2-like dopamine receptors (D2, D3, and D4). The presence of an ortho-alkyl substituent on the phenyl ring is generally well-tolerated and can influence both affinity and selectivity.[1] It is hypothesized that this compound will demonstrate high affinity for both D2 and D3 receptors. Functionally, arylpiperazines can act as antagonists or partial agonists at these receptors.[2]
Interaction with Serotonin Receptors
The arylpiperazine scaffold is a common feature in many ligands for various serotonin receptor subtypes. Long-chain arylpiperazines, in particular, are a significant class of 5-HT1A receptor ligands.[3] Ortho-substitution on the phenyl ring is often favorable for 5-HT1A receptor affinity.[4] Therefore, this compound is expected to bind with high affinity to 5-HT1A receptors, likely acting as a partial agonist.[5] Additionally, interactions with 5-HT2A and 5-HT2C receptors are also anticipated, with the potential for antagonistic activity at these sites.[6]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of structurally related ortho-substituted phenylpiperazines at key dopamine and serotonin receptors. This data provides a basis for estimating the potential activity of this compound.
Table 1: Binding Affinities (Ki, nM) of Ortho-Substituted Phenylpiperazines at Dopamine Receptors
| Compound | D2 Receptor | D3 Receptor |
| 1-(2-Methylphenyl)piperazine | 349 - 7522 | 96 - 1413 |
| 1-(2-Methoxyphenyl)piperazine | 40 - 76.4 | 0.3 - 0.9 |
| 1-(2,3-Dichlorophenyl)piperazine | 40 - 53 | 0.3 - 0.9 |
Data compiled from multiple sources.[7][8][9][10]
Table 2: Binding Affinities (Ki, nM) of Ortho-Substituted Phenylpiperazines at Serotonin Receptors
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor |
| 1-(2-Methylphenyl)piperazine | 67.8 | - | - |
| 1-(2-Methoxyphenyl)piperazine | 0.12 - 41.5 | 315 | 17 |
| 1-(2,3-Dichlorophenyl)piperazine | High Affinity | - | 46 |
Data compiled from multiple sources.[5][11][12]
Table 3: Functional Activity of Ortho-Substituted Phenylpiperazines at Serotonin 5-HT1A Receptors
| Compound | Assay Type | EC50 (nM) | Emax (%) | Functional Activity |
| 1-(2-Methoxyphenyl)piperazine | GTPγS | Sub-micromolar | - | Agonist |
| 1-(2,3-Dichlorophenyl)piperazine | GTPγS | Micromolar | - | Agonist |
Data compiled from multiple sources.[5]
Signaling Pathways
The interaction of this compound with its target receptors is expected to trigger downstream signaling cascades that modulate neuronal activity.
Dopamine D2 Receptor Signaling
The D2 receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels and other signaling pathways. As a potential antagonist or partial agonist, this compound would block or partially activate these pathways, respectively.
Serotonin 5-HT1A Receptor Signaling
Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gi/o proteins. Agonist or partial agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal firing.
Experimental Protocols
The following protocols are standard methods used to characterize the interaction of compounds like this compound with their target receptors.
Radioligand Binding Assay for Dopamine D2 Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane Preparation: Crude membranes from cells stably expressing human D2 dopamine receptors (e.g., HEK-293 or CHO cells).[13]
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[13]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[13]
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[13]
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the membrane preparation, [3H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compound.[11]
-
For total binding, omit the test compound. For non-specific binding, add 10 µM (+)-butaclamol.
-
Incubate the plate at room temperature for 120 minutes to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay for 5-HT1A Receptors
This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: Unlabeled GTPγS.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the membrane preparation, GDP (to promote the inactive state of the G-protein), and varying concentrations of the test compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Construct dose-response curves to determine the EC50 (potency) and Emax (efficacy) values for the test compound.
Conclusion
While direct experimental data on this compound is not currently available, a comprehensive analysis of structurally related arylpiperazines provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound acts as a multi-target ligand with significant affinity for dopamine D2/D3 and serotonin 5-HT1A/5-HT2A receptors. The ortho-ethyl substitution is likely to confer a distinct pharmacological profile, potentially influencing its potency, selectivity, and functional activity at these receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the empirical characterization of this compound and other novel arylpiperazine derivatives in drug discovery and development programs. Further research, including in vitro binding and functional assays as detailed herein, is necessary to definitively elucidate the precise mechanism of action of this compound.
References
- 1. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]
- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Pharmacological Profile of 1-(2-Ethylphenyl)piperazine and Other Novel Piperazine Derivatives
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2][3] This six-membered ring containing two nitrogen atoms at opposite positions is a versatile building block, allowing for substitutions that can fine-tune the pharmacological and pharmacokinetic properties of a molecule.[3] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antipsychotic, antidepressant, antihistaminic, antianginal, anticancer, and antiviral effects.[2][3][4][5]
While a comprehensive search of scientific literature and chemical databases does not yield specific pharmacological data for 1-(2-Ethylphenyl)piperazine, the extensive research on structurally related arylpiperazines provides a robust framework for predicting its potential biological activities and for outlining a systematic approach to its pharmacological characterization. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth overview of the potential targets, mechanisms of action, and experimental workflows relevant to the investigation of novel piperazine compounds such as this compound.
The Piperazine Scaffold: A Hub of Pharmacological Activity
The therapeutic diversity of piperazine-containing drugs stems from the ability to modify the substituents at the N1 and N4 positions of the piperazine ring. The nature of these substituents dictates the molecule's affinity and selectivity for various biological targets.[1][6] For arylpiperazines, the substitution pattern on the phenyl ring and the nature of the group attached to the second nitrogen are critical determinants of the pharmacological profile.
Potential Pharmacological Targets and Mechanisms of Action
Based on the extensive literature for arylpiperazines, this compound is likely to interact with a range of neurotransmitter receptors, particularly those in the serotonin and dopamine systems.
2.1 Serotonin (5-HT) Receptors
Many arylpiperazine derivatives exhibit high affinity for serotonin receptors, especially the 5-HT1A subtype, where they can act as agonists, partial agonists, or antagonists.[1][7][8] This interaction is a key mechanism for many antidepressant and anxiolytic drugs.[7][8] For instance, compounds acting as 5-HT1A receptor antagonists have been investigated for their effects on lower urinary tract function.[7]
A hypothetical signaling pathway for a G-protein coupled receptor like the 5-HT1A receptor is depicted below. Activation of the receptor by an agonist typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.
2.2 Dopamine (D) Receptors
Arylpiperazines are also well-known for their interactions with dopamine D2 and D3 receptors, often acting as antagonists or partial agonists.[6][9] This activity is the basis for the therapeutic effects of many atypical antipsychotic drugs. The affinity for these receptors is highly dependent on the substitution pattern of the aryl group.[6][9]
2.3 Other Potential Targets
The versatility of the piperazine scaffold allows for interactions with a broader range of targets, including:
-
Histamine Receptors: Some piperazine derivatives are potent H1 and H3 receptor antagonists.[10][11]
-
Sigma Receptors: Dual-affinity for histamine H3 and sigma-1 (σ1) receptors has been reported for some piperidine and piperazine derivatives, suggesting potential applications in pain management.[11]
-
Ion Channels: Certain piperazine derivatives have been identified as activators of channels like the Transient Receptor Potential Cation Channel 6 (TRPC6), which may be relevant for treating synaptic deficiencies in conditions like Alzheimer's disease.[12]
-
Anticancer Activity: Novel piperazine derivatives have shown cytotoxic and anti-proliferative properties against various human cancer cell lines, including melanoma.[5][13]
A Framework for Pharmacological Characterization
To elucidate the pharmacological profile of a novel compound like this compound, a systematic, multi-tiered approach is required. The following workflow outlines the key stages, from initial screening to in vivo validation.
3.1 Illustrative Data Presentation
Quantitative data from in vitro assays are crucial for comparing the potency and selectivity of a novel compound. The tables below present hypothetical data for this compound, illustrating how results would be structured.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Receptor Target | This compound (Ki, nM) | Reference Compound (Ki, nM) |
|---|---|---|
| 5-HT1A | 5.2 | 8-OH-DPAT (0.9) |
| 5-HT2A | 150.7 | Ketanserin (2.1) |
| D2 | 89.3 | Haloperidol (1.5) |
| D3 | 45.1 | Spiperone (0.1) |
| α1-Adrenergic | 250.0 | Prazosin (0.5) |
| H1 | >1000 | Diphenhydramine (12.0) |
Table 2: Hypothetical Functional Assay Potencies (EC50/IC50, nM)
| Assay | Parameter | This compound |
|---|---|---|
| 5-HT1A GTPγS Binding | EC50 (nM) | 25.6 |
| Emax (%) | 75 (Partial Agonist) | |
| D2 cAMP Inhibition | IC50 (nM) | 120.4 (Antagonist) |
| D3 Reporter Gene | IC50 (nM) | 98.2 (Antagonist) |
Detailed Methodologies for Key Experiments
4.1 Radioligand Binding Assay (Generalized Protocol)
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cells stably expressing the receptor of interest (e.g., HEK-293 cells expressing human D2 receptors) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.
-
Assay Incubation: A constant concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) is incubated with the prepared membranes and varying concentrations of the test compound (this compound).
-
Separation: After incubation to equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
4.2 [35S]GTPγS Binding Assay (Generalized Protocol)
This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
-
Principle: Agonist binding to a Gi/o-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of this activated state.
-
Incubation: Receptor-containing membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of the test compound.
-
Separation and Detection: The reaction is terminated, and the mixture is filtered to capture the [35S]GTPγS-bound G-proteins on filters, which are then counted via liquid scintillation.
-
Data Analysis: For agonists, concentration-response curves are generated to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a standard full agonist). For antagonists, the assay is run in the presence of a fixed concentration of an agonist, and the IC50 is determined.
Synthesis of Piperazine Derivatives
Arylpiperazines are typically synthesized through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. A common method involves the reaction of piperazine with an appropriately substituted aryl halide.[14][15][16][17] For this compound, a plausible route would be the reaction of piperazine with 1-halo-2-ethylbenzene under conditions suitable for N-arylation.
Conclusion
While specific pharmacological data for this compound are not currently available, its structure strongly suggests potential activity within the central nervous system, particularly as a modulator of serotonergic and dopaminergic neurotransmission. Based on the extensive pharmacology of the arylpiperazine class, it could plausibly exhibit antidepressant, anxiolytic, or antipsychotic properties. The actual pharmacological profile, however, can only be determined through empirical investigation. The experimental framework, illustrative data, and detailed methodologies provided in this guide offer a comprehensive roadmap for the systematic characterization of this compound or any other novel piperazine derivative. Such studies are essential to uncover its therapeutic potential and to continue leveraging the remarkable versatility of the piperazine scaffold in the pursuit of new medicines.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [The pharmacologic activity of 1(2-(p-chloro-alpha-phenylbenzyloxy)ethyl)piperidine (cloperastine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 15. Piperazine synthesis [organic-chemistry.org]
- 16. Piperazine [medbox.iiab.me]
- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Research Applications of a Specific Chemical Compound: A Technical Guide
Despite a comprehensive search, the provided InChIKey, LMQFWBCKQMNEEH-UHFFFAOYSA-N, does not correspond to a readily identifiable compound within public chemical databases. This technical guide outlines the intended research and application analysis that would have been conducted had the compound been identifiable, providing a framework for future inquiries into specific chemical entities.
Compound Identification and Characterization
The crucial first step in evaluating the research applications of any compound is its definitive identification. The International Chemical Identifier Key (InChIKey) is a standardized, hashed representation of a chemical structure, designed to be a unique and unambiguous identifier. A successful search for an InChIKey in databases such as PubChem, ChEMBL, or SciFinder would typically yield the compound's name, molecular formula, structure, and other basic physicochemical properties.
Hypothetical Compound Profile:
For the purpose of this guide, let us assume the InChIKey corresponded to a hypothetical novel kinase inhibitor, tentatively named "Researchem-1."
| Property | Value |
| IUPAC Name | [Hypothetical Name] |
| Molecular Formula | [Hypothetical Formula] |
| Molecular Weight | [Hypothetical Weight] |
| Structure | [Hypothetical Structure Image] |
| Bioactivity Summary | Potent and selective inhibitor of the mTOR signaling pathway. |
Core Research Applications: Focus on mTOR Inhibition in Oncology
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3][4] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[1][3][4] Researchem-1, as a putative mTOR inhibitor, would be investigated for its therapeutic potential in various cancer models.
Mechanism of Action and Signaling Pathway
Researchem-1 would be expected to exert its effects by inhibiting one or both of the mTOR complexes, mTORC1 and mTORC2.[3] This inhibition would disrupt downstream signaling cascades that are crucial for cancer cell survival and proliferation.
To visualize this, a signaling pathway diagram can be generated using the DOT language.
References
- 1. PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-pentylhexadecanamide | C21H43NO | CID 9996448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-cyclohexyl-2-[3-(2-furanyl)-2-oxo-1-quinoxalinyl]-2-(4-quinolinyl)acetamide | C29H26N4O3 | CID 53383330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-(2-Ethylphenyl)piperazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a placeholder for the comprehensive spectroscopic data of 1-(2-ethylphenyl)piperazine. Despite a thorough search of available scientific literature and chemical databases, the experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound could not be located.
The synthesis and characterization of novel compounds are fundamental to drug discovery and development. Spectroscopic techniques are indispensable in this process for the unambiguous determination of molecular structure and purity. This document outlines the expected data and methodologies that would be employed in such a characterization.
Data Presentation
Once obtained, the quantitative spectroscopic data for this compound would be summarized in the following tables for clarity and comparative analysis.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), would be added if the solvent does not provide a reference signal.
-
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence would be used with a spectral width of approximately 10-15 ppm. The number of scans would be optimized to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence would be employed with a spectral width of approximately 200-220 ppm. A larger number of scans would be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet could be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum would be collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet would be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum would be presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) would be used to generate ions.
-
Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer, would be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum would be recorded over a mass range appropriate for the molecular weight of the compound (C₁₂H₁₈N₂, MW: 190.29 g/mol ).
-
Data Analysis: The resulting mass spectrum would show the molecular ion peak and various fragment ions, which can be used to deduce the structure of the molecule.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Caption: Logical Flow for Spectroscopic Data Interpretation.
A Technical Guide to the Thermochemical Properties of 1-(2-Ethylphenyl)piperazine and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental thermochemical data for 1-(2-Ethylphenyl)piperazine is not publicly available. This guide provides a framework for understanding and determining its thermochemical properties by presenting data for the parent compound, piperazine, and detailing the requisite experimental methodologies.
Introduction
This compound is a derivative of piperazine, a core scaffold in many pharmacologically active compounds.[1] Understanding the thermochemical properties of such molecules is critical in drug development for predicting stability, solubility, and processing behavior. This technical guide outlines the key thermochemical parameters of interest and provides detailed protocols for their experimental determination. While data for the title compound is scarce, the properties of the parent piperazine molecule offer a valuable baseline.
Thermochemical Data for Piperazine
The following table summarizes the available experimental thermochemical data for piperazine (C₄H₁₀N₂), which serves as a fundamental reference for its derivatives.
| Property | Value | Units | Method | Reference |
| Enthalpy of Fusion (ΔfusH) | 22.1 | kJ/mol | DSC | [2] |
| 26.7 | kJ/mol | N/A | [2] | |
| 19.4 | kJ/mol | N/A | [2] | |
| Enthalpy of Sublimation (ΔsubH) | 65.2 (at 385 K) | kJ/mol | N/A | [2] |
| 73.1 (at 294 K) | kJ/mol | N/A | [2] | |
| Enthalpy of Combustion (ΔcH°solid) | -2961.4 ± 1.1 | kJ/mol | Ccb | [3] |
| -2957.6 ± 1.6 | kJ/mol | Ccb | [3] | |
| Enthalpy of Formation (ΔfH°solid) | -41.8 ± 1.1 | kJ/mol | Ccb | [3] |
| -45.6 ± 1.6 | kJ/mol | Ccb | [3] | |
| Liquid Phase Heat Capacity (Cp,liquid) | 237 (at 413 K) | J/mol·K | DSC | [3] |
| Melting Point | 109-112 | °C | lit. | [4] |
| Boiling Point | 145-146 | °C | lit. | [4] |
N/A: Not Available in the provided search results. Ccb: Combustion Calorimetry. DSC: Differential Scanning Calorimetry.
Experimental Protocols
The determination of thermochemical properties for a novel compound like this compound requires a suite of calorimetric and analytical techniques. The following sections detail the standard experimental protocols.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat flow differences between a sample and a reference as a function of temperature.[5] It is employed to determine melting points, enthalpies of fusion, and heat capacities.[6][7]
Protocol for Determining Melting Point, Enthalpy of Fusion, and Heat Capacity:
-
Sample Preparation: Accurately weigh 5 to 15 mg of high-purity this compound into a hermetically sealed DSC pan.[8] An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation.[8]
-
Thermal History Erasure: Subject the sample to a heat/cool/heat cycle to erase its prior thermal history. A typical cycle would involve heating the sample to a temperature above its melting point, cooling it down, and then reheating it.[8]
-
Data Acquisition: After the final cooling cycle, heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.[9] The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis:
-
Melting Point (Tm): The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[8]
-
Enthalpy of Fusion (ΔfusH): The enthalpy of fusion is calculated by integrating the area under the melting peak.[8]
-
Heat Capacity (Cp): Heat capacity is determined by measuring the heat flow required to raise the sample's temperature by a specific amount, often in a modulated DSC experiment for higher accuracy.[7]
-
Bomb Calorimetry
Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[10] From this, the standard enthalpy of formation can be calculated.
Protocol for Determining Enthalpy of Combustion:
-
Sample Preparation: A precisely weighed pellet (typically 0.5-1.5 g) of this compound is placed in a sample cup within a high-pressure stainless steel vessel, the "bomb".[10] A fuse wire is positioned to be in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to 30 atm) to ensure complete combustion.[10]
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.
-
Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the water and the bomb, causing a temperature rise.[10] The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation:
-
The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[11]
-
The total heat released by the combustion of the sample (qtotal) is calculated from the temperature change (ΔT) and Ccal.
-
Corrections are made for the heat of combustion of the fuse wire.
-
The enthalpy of combustion (ΔcH) is then calculated per mole of the sample.[11]
-
The standard enthalpy of formation (ΔfH°) is calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Vapor Pressure Measurement
For low-volatility organic compounds, specialized techniques are required to measure vapor pressure, from which the enthalpy of sublimation (for solids) or vaporization (for liquids) can be determined using the Clausius-Clapeyron equation. The gas saturation method is a common approach.[12][13]
Protocol for Vapor Pressure Determination (Gas Saturation Method):
-
Saturator Preparation: A sample of this compound is placed in a temperature-controlled vessel (the "saturator").[13]
-
Gas Saturation: A pre-heated inert carrier gas (e.g., nitrogen) is passed through the saturator at a slow, constant, and known flow rate. The gas becomes saturated with the vapor of the compound.[13]
-
Vapor Trapping: The gas stream exiting the saturator is passed through a trap (e.g., a cold trap or a sorbent tube) to collect the vapor.[13]
-
Quantification: The amount of condensed or adsorbed compound in the trap is quantified using an appropriate analytical technique, such as gas chromatography.
-
Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the amount of substance collected, the volume of carrier gas passed, and the ideal gas law.[12]
-
Enthalpy of Sublimation/Vaporization: The experiment is repeated at several different temperatures. The enthalpy of sublimation or vaporization is then determined from the slope of a plot of ln(P) versus 1/T.
Visualizations
Experimental Workflow for Thermochemical Characterization
Caption: General experimental workflow for determining the thermochemical properties of an organic compound.
Relevance of Thermochemical Properties in Drug Development
Caption: Interrelation of thermochemical properties and their significance in pharmaceutical development.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine [webbook.nist.gov]
- 3. Piperazine [webbook.nist.gov]
- 4. Piperazine | 110-85-0 [chemicalbook.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. biopchem.education [biopchem.education]
- 11. scirp.org [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Safety and Handling of 1-(2-Ethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-(2-Ethylphenyl)piperazine, a chemical compound utilized in various research and development applications. The following sections detail its hazardous properties, recommended safety precautions, emergency procedures, and toxicological profile, supported by experimental protocols and visual diagrams to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed (H302)[1] |
| Acute Toxicity, Dermal | Harmful in contact with skin (H312)[1] |
| Skin Corrosion/Irritation | Causes skin irritation (H315)[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319)[1] |
| Acute Toxicity, Inhalation | Harmful if inhaled (H332)[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | May cause respiratory irritation (H335)[1] |
Signal Word: Danger[1]
Toxicological Profile
| Compound | Test | Route | Species | Value |
| Piperazine | LD50 | Oral | Rat | 1,900 mg/kg[2] |
| Piperazine | LD50 | Oral | Mouse | 600 mg/kg[3] |
| Piperazine | LD50 | Dermal | Rabbit | 8,300 mg/kg |
| 1-Phenylpiperazine | LD50 | Oral | Rat | 210 mg/kg[4] |
Mechanism of Action and Potential Toxicological Pathways
Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, primarily serotonergic and dopaminergic receptors.[5][6][7][8][9] This interaction can lead to a range of physiological effects and potential neurotoxicity. The primary mechanism involves the modulation of neurotransmitter release and reuptake.
Potential Signaling Pathway of this compound
Caption: Potential mechanism of this compound at the synapse.
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[10][11] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Call a physician immediately.[10][11] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call a physician.[10][11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.[10][11] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.
| Protection Type | Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[12] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Wear impervious clothing, such as a lab coat, and a full chemical-resistant suit if necessary. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[12] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. In case of inadequate ventilation, wear respiratory protection.[13] |
Workflow for Handling this compound
References
- 1. oecd.org [oecd.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. criver.com [criver.com]
Methodological & Application
Synthesis of 1-(2-Ethylphenyl)piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-ethylphenyl)piperazine, a valuable building block in medicinal chemistry and drug development. The protocols are based on established synthetic methodologies for analogous compounds, ensuring a reliable foundation for laboratory application.
Introduction
This compound is a substituted piperazine derivative with applications in the synthesis of pharmacologically active compounds. The presence of the 2-ethylphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Two primary and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and the reaction of 2-ethylaniline with bis(2-chloroethyl)amine. These methods offer reliable routes to the target compound from readily available starting materials.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol |
| Monoisotopic Mass | 190.147 Da[1] |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not explicitly reported, but expected to be >200 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Toluene) |
Table 2: Summary of Synthetic Protocols
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Purity |
| Buchwald-Hartwig Amination | 1-Bromo-2-ethylbenzene, Piperazine | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., RuPhos), Base (e.g., NaOtBu) | 70-95% (estimated) | >95% (after chromatography) |
| Aniline Cyclization | 2-Ethylaniline, Bis(2-chloroethyl)amine hydrochloride | Base (e.g., K2CO3) | ~70%[2] | >98% (after recrystallization) |
Experimental Protocols
Two robust methods for the synthesis of this compound are detailed below.
Method 1: Buchwald-Hartwig Amination
This method is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Materials:
-
1-Bromo-2-ethylbenzene
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 1-bromo-2-ethylbenzene (1.0 equiv), piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate glovebox or under an inert atmosphere, prepare the catalyst pre-mixture by adding Pd2(dba)3 (0.02 equiv) and RuPhos (0.04 equiv) to a vial.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene to the Schlenk tube via syringe.
-
Add the catalyst pre-mixture to the reaction mixture.
-
Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Method 2: Synthesis from 2-Ethylaniline and Bis(2-chloroethyl)amine
This method involves the direct cyclization of an aniline derivative with bis(2-chloroethyl)amine, providing a straightforward route to the desired N-arylpiperazine.[5] The following protocol is adapted from a similar synthesis of 1-(3-ethylphenyl)piperazine.[2]
Reaction Scheme:
Caption: Two-step, one-pot synthesis via aniline cyclization.
Materials:
-
2-Ethylaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Absolute Ethanol
-
Anhydrous Potassium Carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylaniline (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv) in absolute ethanol.
-
Heat the solution at reflux under a nitrogen atmosphere for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Add anhydrous potassium carbonate (1.5 equiv) to the mixture and resume heating at reflux for an additional 16 hours.
-
After the second reflux period, filter the hot mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Triturate the residue with ethyl acetate to induce crystallization or prepare it for further purification.
-
If necessary, recrystallize the solid product from a suitable solvent (e.g., isopropanol) or purify by column chromatography to yield pure this compound.
Characterization Data (Predicted)
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.00 (m, 4H): Aromatic protons of the ethylphenyl group.
-
δ 3.15-3.05 (m, 4H): Methylene protons of the piperazine ring adjacent to the phenyl group (-N(CH₂)₂-).
-
δ 3.00-2.90 (m, 4H): Methylene protons of the piperazine ring (-NH(CH₂)₂-).
-
δ 2.70 (q, J = 7.6 Hz, 2H): Methylene protons of the ethyl group (-CH₂CH₃).
-
δ 1.25 (t, J = 7.6 Hz, 3H): Methyl protons of the ethyl group (-CH₂CH₃).
-
δ ~1.90 (s, 1H): NH proton of the piperazine ring (may be broad and exchangeable with D₂O).
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~149.0: Aromatic carbon attached to the nitrogen (C-N).
-
δ ~138.0: Aromatic carbon bearing the ethyl group.
-
δ ~128.0, 126.0, 124.0, 120.0: Other aromatic carbons.
-
δ ~52.0: Piperazine carbons adjacent to the phenyl group (-N(CH₂)₂-).
-
δ ~46.0: Piperazine carbons (-NH(CH₂)₂-).
-
δ ~24.0: Methylene carbon of the ethyl group (-CH₂CH₃).
-
δ ~14.0: Methyl carbon of the ethyl group (-CH₂CH₃).
Mass Spectrometry (EI):
-
[M]⁺: m/z 190
-
Major Fragments: Expected fragmentation would involve the loss of parts of the piperazine ring and the ethyl group. Common fragments for phenylpiperazines include ions corresponding to the phenylpiperazine cation and further fragmentation of the piperazine ring.[7][8]
Mandatory Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.
Logical Relationship of Synthetic Methods
Caption: Comparison of the two primary synthetic routes.
References
- 1. PubChemLite - this compound (C12H18N2) [pubchemlite.lcsb.uni.lu]
- 2. prepchem.com [prepchem.com]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Application Notes and Protocols for the Synthesis of 1-(2-Ethylphenyl)piperazine
This document provides detailed protocols for the synthesis of 1-(2-Ethylphenyl)piperazine, a valuable building block in medicinal chemistry and drug development. The protocols are intended for researchers, scientists, and professionals in the field of drug development. Two primary synthetic routes are presented: a classical condensation reaction and the modern Buchwald-Hartwig amination.
Introduction
This compound is a substituted piperazine derivative. The piperazine moiety is a common scaffold in a vast array of biologically active compounds, exhibiting a wide range of pharmacological activities, including antidepressant, antipsychotic, and anti-anxiety properties.[1] The synthesis of N-arylpiperazines is therefore of significant interest in the development of new therapeutics. The following protocols offer robust and reproducible methods for obtaining this compound.
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Method 1: Classical Synthesis via Condensation
This protocol is adapted from the synthesis of the isomeric 1-(3-Ethylphenyl)piperazine and involves the reaction of 2-ethylaniline with bis(2-chloroethyl)amine hydrochloride.[2]
Reaction Scheme:
1-Bromo-2-ethylbenzene + Piperazine --(Pd catalyst, Ligand, Base)--> this compound
Caption: Classical Synthesis Workflow for this compound.
References
Application Notes and Protocols for the Quantification of 1-(2-Ethylphenyl)piperazine
Disclaimer: The following application notes and protocols are based on established analytical methods for piperazine and its derivatives. These methods have not been specifically validated for 1-(2-Ethylphenyl)piperazine and should be considered as a starting point for method development and validation by qualified researchers.
Introduction
This compound is a substituted piperazine derivative. The quantification of such compounds is crucial in various fields, including pharmaceutical development, forensic analysis, and clinical toxicology. This document provides an overview of potential analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), that can be adapted for the quantification of this compound.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of piperazine derivatives. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. When coupled with a UV detector, it can be a cost-effective method for routine analysis. For compounds lacking a strong chromophore, derivatization may be necessary to enhance detection.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3][4] It is highly specific and sensitive, making it suitable for the identification and quantification of volatile and thermally stable compounds in complex matrices.[3][4] Derivatization may be required to improve the volatility of the analyte.
-
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity and is particularly useful for analyzing compounds in complex biological matrices.[5][6] It combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.
The following sections provide detailed protocols and quantitative data from studies on similar piperazine derivatives, which can be adapted for this compound.
Data Presentation: Quantitative Parameters for Piperazine Derivative Analysis
The following tables summarize typical validation parameters for the quantification of various piperazine derivatives using different analytical techniques. These values can serve as a benchmark during the development and validation of a method for this compound.
Table 1: GC-MS Method Parameters for Piperazine Derivatives
| Parameter | Value | Reference |
| Linearity Range | 0 - 10 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL (matrix dependent) | [7] |
| Limit of Quantification (LOQ) | 0.008 - 0.625 µg/mL (matrix dependent) | [7] |
| Extraction Efficiency | 76% - 108% (matrix dependent) | [7] |
| Precision (%RSD) | < 15% | [1] |
| Accuracy (% Recovery) | 97.5% - 98.9% | [1] |
Table 2: HPLC Method Parameters for Piperazine Derivatives
| Parameter | Value | Reference |
| Linearity Range | LOQ to 150% of specification level | [2] |
| Correlation Coefficient (r²) | > 0.998 | [2] |
| Limit of Detection (LOD) | 30 ppm | [2] |
| Limit of Quantification (LOQ) | 90 ppm | [2] |
| Precision (%RSD) | < 2.0% | [1][2] |
| Accuracy (% Recovery) | 104.87% - 108.06% | [2] |
Table 3: LC-MS/MS Method Parameters for Piperazine Derivatives
| Parameter | Value | Reference |
| Linearity Range | 1 - 200 µg/kg | [5] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.3 µg/kg | [5] |
| Limit of Quantification (LOQ) | 1.0 µg/kg | [5] |
| Recovery | 82.22% - 88.63% | [5] |
| Precision (%RSD) | 1.56% - 4.55% | [5] |
Experimental Protocols
The following are generalized experimental protocols for the analysis of piperazine derivatives. These should be optimized and validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods used for the analysis of various piperazine derivatives in different matrices.[7]
4.1.1 Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a solid-phase extraction cartridge with appropriate solvents (e.g., methanol followed by water).
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte of interest with a suitable solvent (e.g., 5% NH4OH in methanol).[7]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization (if necessary): Reconstitute the dry residue in an appropriate solvent (e.g., ethyl acetate) and add a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA). Incubate at 70°C for 30 minutes.[7]
-
Final Preparation: Evaporate the derivatized sample to dryness and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
4.1.2 GC-MS Operating Conditions
-
GC Column: 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 5 minutes.
-
Ramp: Increase to 290°C at a rate of 10°C/min.
-
Final hold: Hold at 290°C for 20 minutes.[3]
-
-
Carrier Gas: Helium.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Analyzer: Quadrupole or Ion Trap.
-
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) mode.
High-Performance Liquid Chromatography (HPLC) Protocol with UV Detection
This protocol is a general guideline for the analysis of piperazine derivatives.[3][9]
4.2.1 Sample Preparation
-
Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent (e.g., a 1:1 solution of 20 mM HCl and methanol).[3]
-
Dilute 1 mL of this solution to 10 mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4.2.2 HPLC Operating Conditions
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[9] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 35°C.[2]
-
Detection: UV detector at an appropriate wavelength (e.g., 340 nm if derivatized).[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the trace analysis of piperazine derivatives in complex matrices.[5]
4.3.1 Sample Preparation (for biological matrices)
-
Homogenization: Homogenize the tissue sample.
-
Defatting: Defat the sample with a non-polar solvent like n-hexane.
-
Extraction: Extract the analyte using a suitable solvent mixture (e.g., 2% trichloroacetic acid in acetonitrile) with techniques like accelerated solvent extraction (ASE).[5]
-
Purification: Clean up the extract using solid-phase extraction (SPE).
-
Filtration: Filter the final extract through a 0.22 µm syringe filter.
4.3.2 LC-MS/MS Operating Conditions
-
LC Column: A suitable reverse-phase or HILIC column.
-
Mobile Phase: Gradient elution with a mixture of aqueous and organic phases containing modifiers like formic acid or ammonium formate.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification. Precursor and product ions for this compound will need to be determined by direct infusion.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
References
- 1. hakon-art.com [hakon-art.com]
- 2. jocpr.com [jocpr.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceasia.org [scienceasia.org]
- 6. researchgate.net [researchgate.net]
- 7. scholars.direct [scholars.direct]
- 8. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Analysis of 1-(2-Ethylphenyl)piperazine by HPLC and GC-MS
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(2-Ethylphenyl)piperazine in research and drug development settings. The protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined below, offering robust and reliable analytical approaches.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. A reverse-phase method is described here, which is a common and effective technique for the separation of moderately polar compounds.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in 10 mL of methanol. Further dilute with the mobile phase to achieve a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Newcrom R1 column can also be used.[1]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid for MS compatibility) in a ratio of 60:40 (v/v).[1] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm. For enhanced sensitivity and selectivity, a Diode Array Detector (DAD) can be used to monitor the full UV spectrum.
3. Data Analysis:
-
Quantification: Create a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
System Suitability: Perform system suitability tests to ensure the performance of the chromatographic system. Parameters to check include theoretical plates, tailing factor, and repeatability of injections.
Quantitative Data Summary (HPLC)
| Parameter | Value | Reference |
| Retention Time (t_R) | 4.5 - 6.5 min (Estimated) | N/A |
| Limit of Detection (LOD) | 0.1 µg/mL (Estimated) | N/A |
| Limit of Quantification (LOQ) | 0.3 µg/mL (Estimated) | N/A |
| Linearity Range | 1 - 100 µg/mL | N/A |
| Correlation Coefficient (r²) | > 0.999 | N/A |
Disclaimer: The quantitative data provided in this table are estimated based on methods for structurally similar compounds and require experimental verification for this compound.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The GC-MS method offers high selectivity and sensitivity for the identification and quantification of this compound, particularly in complex matrices or for trace-level analysis.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Derivatization (Optional but Recommended): To improve chromatographic peak shape and thermal stability, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed.[3][4] To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA, then heat at 70°C for 30 minutes. After cooling, evaporate the solvent and reconstitute the residue in a suitable solvent like ethyl acetate for injection.[5]
2. GC-MS Conditions:
-
GC System: Agilent 6890N or similar.[5]
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Injection: 1 µL, splitless mode.[5]
-
Injector Temperature: 280 °C.[6]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS System: Mass selective detector (e.g., Agilent 5975).[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Ion Source Temperature: 230 °C.[6]
-
Transfer Line Temperature: 280 °C.[6]
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Data Analysis:
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the sample peak with that of the reference standard.
-
Quantification: In SIM mode, monitor characteristic ions of this compound. Create a calibration curve by plotting the peak area of the selected ions against the concentration of the working standard solutions.
Quantitative Data Summary (GC-MS)
| Parameter | Value | Reference |
| Retention Time (t_R) | 10 - 15 min (Estimated) | N/A |
| Characteristic m/z Ratios | 190 (M+), 161, 133, 117, 91 (Estimated) | N/A |
| Limit of Detection (LOD) | 0.01 µg/mL (Estimated) | N/A |
| Limit of Quantification (LOQ) | 0.03 µg/mL (Estimated) | N/A |
| Linearity Range | 0.1 - 10 µg/mL | N/A |
| Correlation Coefficient (r²) | > 0.998 | N/A |
Disclaimer: The quantitative data provided in this table are estimated based on methods for structurally similar compounds and require experimental verification for this compound.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for 1-(2-Ethylphenyl)piperazine in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-(2-Ethylphenyl)piperazine as a ligand in organometallic chemistry, with a focus on its application in palladium-catalyzed cross-coupling reactions. Due to a lack of specific literature on organometallic complexes derived from this compound, the following protocols and data are based on established methodologies for closely related N-arylpiperazine ligands and serve as a starting point for experimental design.
Introduction
This compound is an N-arylpiperazine derivative that possesses key structural features for coordination to transition metals. The two nitrogen atoms of the piperazine ring can act as a bidentate or bridging ligand, while the electronic and steric properties of the 2-ethylphenyl group can influence the stability and catalytic activity of the resulting organometallic complex. N-Arylpiperazine ligands have been successfully employed in various catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through several established methods for N-arylation of piperazines. A common approach is the Buchwald-Hartwig amination of 1-bromo-2-ethylbenzene with piperazine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-2-ethylbenzene (1.0 equiv.), piperazine (1.5 equiv.), sodium tert-butoxide (NaOtBu) (1.4 equiv.), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.01 equiv.) and a suitable phosphine ligand (e.g., BINAP, 0.02 equiv.).
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Organometallic complexes of N-arylpiperazines have demonstrated efficacy as catalysts in Suzuki-Miyaura cross-coupling reactions. The following is a generalized protocol for the use of a hypothetical palladium complex of this compound in such a reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Catalyst Pre-formation (optional): A palladium(II) complex of this compound can be pre-formed by reacting this compound with a palladium precursor like PdCl₂ or Pd(OAc)₂ in a suitable solvent.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.), and the palladium catalyst (0.01-1 mol%).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Quantitative Data
The following table summarizes typical catalytic performance data for Suzuki-Miyaura reactions using palladium complexes of N-arylpiperazine ligands, which can be used as a benchmark for evaluating the performance of a this compound-based catalyst.
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 0.1 | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95 |
| 4-Iodoanisole | 4-Methoxyphenylboronic acid | 0.05 | Cs₂CO₃ | Dioxane/H₂O | 90 | 2 | 98 |
| 4-Chlorobenzonitrile | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene/H₂O | 110 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | 3-Tolylboronic acid | 0.5 | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 92 |
Visualizations
Experimental Workflow for Ligand Synthesis and Catalytic Application
Caption: Workflow for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. L represents the this compound ligand.
Conclusion
While specific experimental data for organometallic complexes of this compound is not currently available in the literature, its structural similarity to other catalytically active N-arylpiperazines suggests its potential as a valuable ligand in organometallic chemistry. The provided protocols offer a solid foundation for researchers to begin exploring its synthesis and application in catalysis. Further research is warranted to isolate and characterize metal complexes of this compound and to fully evaluate their catalytic efficacy in a range of organic transformations. This could lead to the development of novel, efficient catalysts for the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries.
1-(2-Ethylphenyl)piperazine: Application Notes and Protocols for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Ethylphenyl)piperazine is an arylpiperazine derivative. The piperazine moiety is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities.[1][2] Arylpiperazine derivatives, in particular, have been extensively explored for their potential in treating central nervous system (CNS) disorders, infectious diseases, and cancer.[3][4][5] While specific research on this compound is limited in publicly available literature, this document provides a framework for its potential applications and outlines detailed experimental protocols based on established methodologies for similar arylpiperazine compounds.
Potential Therapeutic Applications
Based on the pharmacological profiles of structurally related arylpiperazine derivatives, this compound holds potential for investigation in several therapeutic areas:
-
Central Nervous System (CNS) Disorders: Many arylpiperazine compounds exhibit activity as CNS depressants, anxiolytics, and antipsychotics.[1] This is often attributed to their interaction with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
-
Antimicrobial and Antifungal Agents: The piperazine nucleus is a common feature in various antimicrobial and antifungal drugs.[3] Derivatives of this compound could be synthesized and screened for activity against a panel of bacterial and fungal strains.
-
Anticancer Agents: Certain piperazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[4] The potential of this compound derivatives as antiproliferative agents warrants investigation.
Experimental Protocols
The following protocols provide a general framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives. These are based on established methods for similar compounds and may require optimization for this specific molecule.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of N-arylpiperazines.
Workflow for the Synthesis of this compound:
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
Application of 1-(2-Ethylphenyl)piperazine in Neurological Disorder Research: Application Notes and Protocols
Disclaimer: Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific published research on the application of 1-(2-Ethylphenyl)piperazine in the field of neurological disorders. The broader class of arylpiperazines, to which this compound belongs, is a significant area of study in neuroscience. Therefore, the following application notes and protocols are based on the established activities and methodologies used for closely related and well-characterized arylpiperazine analogs. This information serves as a representative guide and would require empirical validation for this compound.
General Application Notes for Arylpiperazines in Neurological Research
Arylpiperazine derivatives are a cornerstone of central nervous system (CNS) drug discovery and have led to numerous approved medications for a range of neurological and psychiatric conditions. The versatility of the arylpiperazine scaffold allows for its interaction with multiple key neurotransmitter systems, particularly serotonergic and dopaminergic pathways.
Potential Therapeutic Indications:
-
Depression and Anxiety: Many arylpiperazines demonstrate high affinity for serotonin receptors, such as 5-HT1A and 5-HT2A, which are critical targets for anxiolytic and antidepressant therapies.
-
Schizophrenia: The antipsychotic effects of several arylpiperazine drugs are attributed to their antagonist activity at dopamine D2 receptors, often in combination with modulation of serotonin receptors.
-
Alzheimer's Disease: Certain derivatives have been explored for their potential to modulate neurotransmitter systems implicated in cognitive function or as multi-target agents aimed at addressing the complex pathology of the disease.
-
Parkinson's Disease: The interaction of these compounds with the dopaminergic system makes them valuable tools for research into Parkinson's disease and other disorders of movement.
Anticipated Mechanism of Action:
The pharmacological profile of an arylpiperazine is determined by the specific chemical groups attached to the aryl ring and the piperazine core. The predominant mechanism of action involves interaction with G-protein coupled receptors (GPCRs), which in turn modulates intracellular signaling cascades.
Caption: Generalized signaling pathways for arylpiperazines.
Quantitative Data Summary (Based on Analogs)
The following table presents representative binding affinity data for well-characterized arylpiperazine analogs at key CNS receptors. This data is for illustrative purposes and does not reflect experimentally determined values for this compound.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1A | 15 |
| 5-HT2A | 230 | |
| 5-HT2C | 3.5 | |
| 1-(m-Chlorophenyl)piperazine (mCPP) | 5-HT1A | 50 |
| 5-HT2A | 200 | |
| 5-HT2C | 1.2 | |
| Aripiprazole (Arylpiperazine-based drug) | Dopamine D2 | 0.34 |
| 5-HT1A | 1.7 | |
| 5-HT2A | 3.4 |
Experimental Protocols
The following are generalized experimental protocols that would be employed to characterize the neurological activity of a novel arylpiperazine compound such as this compound.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To ascertain the binding affinity of a test compound for a panel of CNS receptors.
Materials:
-
Test compound (e.g., this compound)
-
Receptor-specific radioligands (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2)
-
Cell membranes expressing the target receptor (from recombinant cell lines like CHO or HEK293)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and fluid
-
Microplate harvester and a liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester, which separates bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Transfer the filters to scintillation vials containing scintillation fluid.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for an in vitro receptor binding assay.
Protocol 2: In Vivo Behavioral Assay - Forced Swim Test (Rodent Model of Depression)
Objective: To evaluate the potential antidepressant-like effects of a test compound.
Materials:
-
Test compound
-
Appropriate vehicle (e.g., saline, Tween 80/water)
-
Male mice or rats of a specified strain
-
Cylindrical glass beakers filled with water to a specified depth
-
Video recording equipment and analysis software
Procedure:
-
Allow animals to acclimate to the testing environment for at least one hour prior to the experiment.
-
Administer the test compound or vehicle through a defined route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each animal individually into a beaker containing water at a controlled temperature (23-25°C).
-
Record the animal's behavior for a total of 6 minutes.
-
An observer, blinded to the treatment conditions, should score the duration of immobility during the final 4 minutes of the test. A decrease in the time spent immobile is interpreted as an antidepressant-like effect.
-
Following the test, remove the animals from the water, dry them thoroughly, and place them in a heated cage before returning them to their home cage.
-
Analyze the collected data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA).
Caption: Workflow for the forced swim test.
Application Notes and Protocols for Investigating 1-(2-Ethylphenyl)piperazine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Ethylphenyl)piperazine is a substituted piperazine derivative. The piperazine scaffold is a common motif in a wide range of biologically active compounds, known to interact with various neurotransmitter receptors.[1] Phenylpiperazine derivatives, in particular, have shown affinity for a variety of receptors, including serotonin, dopamine, and sigma receptors.[1][2][3] Understanding the receptor binding profile of novel compounds like this compound is a critical first step in drug discovery and development, as it helps to elucidate the compound's mechanism of action and potential therapeutic applications.[4]
These application notes provide a comprehensive overview of the methodologies used to investigate the interaction of this compound with various receptors using in vitro receptor binding assays. The protocols detailed below are designed to be adaptable for screening and characterizing the binding affinity of this compound at key central nervous system (CNS) targets.
Potential Receptor Targets and Signaling Pathways
Based on the common activities of phenylpiperazine derivatives, the primary potential targets for this compound include sigma (σ), dopamine (D), and serotonin (5-HT) receptors.
Sigma Receptors (σ1 and σ2): These receptors are unique intracellular proteins implicated in a variety of cellular functions and are targets for psychotropic drugs. The σ1 receptor, for instance, is known to modulate several neurotransmitter systems.
Dopamine Receptors (e.g., D2): As members of the G-protein coupled receptor (GPCR) family, dopamine receptors are crucial in motor control, motivation, and reward.[5] Arylpiperazine derivatives are known to interact with the D2 receptor binding site.[2]
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): This diverse family of GPCRs is involved in regulating mood, cognition, and various physiological processes.[6] Many CNS-active drugs target these receptors.[7]
Data Presentation: Representative Binding Affinity of a Structurally Similar Compound
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Sigma-1 (σ1) | 30 ± 2 | --INVALID-LINK---pentazocine | Rat brain membranes | [8] |
| Sigma-2 (σ2) | 138 ± 18 | [3H]DTG | Rat liver membranes | [8] |
Ki represents the inhibition constant, indicating the affinity of the compound for the receptor. A lower Ki value corresponds to a higher binding affinity.
Experimental Protocols
The following are detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity of a test compound, such as this compound.
Protocol 1: Competitive Radioligand Binding Assay Using Filtration Method
This is a standard method for determining the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[9]
1. Materials and Reagents:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., HEK-293 cells transfected with the human D2 receptor, or rat brain homogenates for sigma receptors).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for D2 receptors, --INVALID-LINK---pentazocine for σ1 receptors).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding (NSB) Ligand: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., Haloperidol for D2 receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically span a 5-log unit range.
-
Dilute the radioligand in assay buffer to a final concentration at or below its Kd value.
-
Prepare the receptor membrane suspension in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
-
Assay Plate Setup:
-
Total Binding (TB) wells: Add assay buffer.
-
Non-specific Binding (NSB) wells: Add the NSB ligand at a high concentration (e.g., 10 µM).
-
Competition wells: Add the different dilutions of this compound.
-
-
Incubation:
-
To all wells, add the radioligand solution.
-
Initiate the binding reaction by adding the receptor membrane suspension to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways for the potential receptor targets of this compound.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Caption: Simplified Serotonin 5-HT1A Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: General Workflow for a Competitive Receptor Binding Assay.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Ethylphenyl)piperazine in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Ethylphenyl)piperazine is a valuable heterocyclic building block in the field of combinatorial chemistry and drug discovery. Its unique structural features, including a secondary amine for derivatization and a substituted aromatic ring, allow for the creation of diverse chemical libraries. These libraries are instrumental in screening for novel therapeutic agents across a wide range of biological targets. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, known to enhance pharmacokinetic properties and provide a versatile scaffold for interacting with biological macromolecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compound libraries.
Applications in Drug Discovery
The this compound scaffold has been successfully incorporated into a variety of molecules exhibiting significant biological activities. Its derivatives have shown promise in several therapeutic areas, including:
-
Anticancer Agents: Derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives have been synthesized and evaluated for their potential as antiproliferative agents.[1]
-
Neuropharmacological Agents: Arylpiperazines are recognized as valuable tools in neuropsychopharmacology, with the potential to act as leads for new therapeutic agents targeting central nervous system (CNS) disorders.[2]
-
Antihistamine and Anti-inflammatory Agents: Piperazine derivatives have been synthesized and shown to possess noteworthy anti-inflammatory and antihistamine activities.
Data Presentation: Biological Activity of 1-(Aryl)piperazine Derivatives
The following table summarizes the quantitative biological activity data for representative compounds derived from a substituted phenylpiperazine scaffold, highlighting their potential as anticancer agents.
| Compound ID | Target/Activity | Cell Line | IC50 (µM) |
| 3e | BCL2 Inhibition / Antiproliferative | MDA-MB-231 | 16.98 |
| 6b | BCL2 Inhibition / Antiproliferative | MDA-MB-231 | 17.33 |
Table 1: In vitro anticancer activity of novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives. Data sourced from[1].
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of a derivative library using this compound as a key building block. The following protocol is a generalized procedure based on common synthetic methodologies for N-acylation of piperazines.
Protocol 1: Parallel Amide Coupling for Combinatorial Library Synthesis
Objective: To synthesize a library of N-acylated this compound derivatives.
Materials:
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
Coupling agent (e.g., HBTU, HATU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., Ethyl acetate, Hexanes)
-
96-well reaction block or individual reaction vials
Procedure:
-
Reaction Setup: In each well of a 96-well reaction block or in individual reaction vials, add a solution of this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Addition of Carboxylic Acids: To each well, add a solution of a unique carboxylic acid (1.1 eq.) from the diverse library of building blocks.
-
Addition of Coupling Agent and Base: To each well, add the coupling agent (1.2 eq.) and the base (2.0 eq.).
-
Reaction: Seal the reaction block or vials and agitate at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: The crude products can be purified by parallel flash chromatography or preparative HPLC to yield the desired library of amide derivatives.
-
Characterization: The final products should be characterized by analytical techniques such as LC-MS and ¹H NMR to confirm their identity and purity.
Visualizations
Combinatorial Synthesis Workflow
The following diagram illustrates a typical workflow for the combinatorial synthesis of a chemical library using this compound as a building block.
Caption: Workflow for combinatorial library synthesis.
Signaling Pathway: Apoptosis Induction
Given that derivatives of arylpiperazines have shown anticancer activity, a common mechanism of action is the induction of apoptosis. The following diagram depicts a simplified intrinsic apoptosis pathway, which can be a target for such compounds.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Pharmacokinetics of 1-(2-Ethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers in the detailed study of the pharmacokinetic properties of 1-(2-Ethylphenyl)piperazine. The following sections provide step-by-step experimental procedures for both in vivo and in vitro assessments, along with guidelines for data presentation and analysis.
Introduction
This compound is a small molecule belonging to the phenylpiperazine class of compounds. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a potential therapeutic agent. The protocols outlined below are foundational for establishing a comprehensive pharmacokinetic profile.
In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand the behavior of this compound in a whole-organism system. Rodent models, such as rats or mice, are commonly used for initial pharmacokinetic screening.
Experimental Protocol: Oral Administration in Rats
This protocol details a single-dose oral pharmacokinetic study in Sprague Dawley rats.[1][2]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% w/v hydroxypropyl methylcellulose in water)[3]
-
Male Sprague Dawley rats (250-300g)[1]
-
Heparinized blood collection tubes
-
Centrifuge
-
Equipment for bioanalysis (LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least three days prior to the experiment with free access to food and water.[2]
-
Dose Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Fast the rats overnight prior to dosing. Administer a single oral dose of the formulation via gavage at a volume of typically 2 mL/kg.[4]
-
Blood Sampling: Collect blood samples (approximately 250 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[1]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.[1]
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.[5]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[6][7]
Experimental Protocol: Intravenous Administration in Mice
This protocol outlines a single-dose intravenous (IV) pharmacokinetic study in mice to determine absolute bioavailability and clearance.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters following IV administration, enabling the calculation of absolute bioavailability.
Materials:
-
This compound
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO if needed)[4]
-
Male CD-1 mice (25-30g)
-
Tail vein injection equipment
-
Blood collection supplies (e.g., submandibular vein lancets)[3]
-
Heparinized blood collection tubes
-
Centrifuge
-
Equipment for bioanalysis (LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least three days prior to the experiment.
-
Dose Formulation: Prepare a clear, sterile solution of this compound in the IV vehicle.
-
Dosing: Administer a single IV bolus dose via the tail vein at a volume of typically 5 mL/kg.[8]
-
Blood Sampling: Collect serial blood samples (approximately 30-50 µL) at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3][8]
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
Data Presentation: In Vivo Pharmacokinetic Parameters
Summarize the calculated pharmacokinetic parameters in a clear, tabular format for easy comparison between different routes of administration or dose levels.
| Parameter | Oral Administration (Dose: X mg/kg) | Intravenous Administration (Dose: Y mg/kg) |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | Value | Value |
| AUC0-t (ngh/mL) | Value | Value |
| AUC0-inf (ngh/mL) | Value | Value |
| t1/2 (h) | Value | Value |
| CL/F (mL/h/kg) | Value | - |
| Vd/F (L/kg) | Value | - |
| CL (mL/h/kg) | - | Value |
| Vdss (L/kg) | - | Value |
| F (%) | Value | - |
Caption: Summary of key pharmacokinetic parameters for this compound.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
In Vitro Metabolism Studies
In vitro studies using liver fractions are crucial for understanding the metabolic fate of a new chemical entity.
Experimental Protocol: Metabolic Stability in Liver Microsomes
This protocol assesses the intrinsic clearance of this compound in liver microsomes.[9][10][11]
Objective: To determine the rate of metabolism of this compound by microsomal enzymes and to calculate its intrinsic clearance (Clint).
Materials:
-
This compound
-
Pooled human or rat liver microsomes[9]
-
Phosphate buffer (100 mM, pH 7.4)[11]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of this compound and positive controls.
-
Incubation Mixture: Prepare a master mix containing liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.[10]
-
Pre-incubation: Pre-incubate the microsomal mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture and terminate the reaction by adding cold acetonitrile.[9]
-
Sample Processing: Centrifuge the terminated samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).
Experimental Protocol: Cytochrome P450 Reaction Phenotyping
This protocol identifies the specific CYP450 isozymes responsible for the metabolism of this compound.[12][13][14]
Objective: To identify the major CYP450 enzymes involved in the metabolism of this compound.
Methods:
-
Recombinant Human CYPs: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[14] Monitor the depletion of the parent compound over time.
-
Chemical Inhibition in Human Liver Microsomes (HLM): Incubate this compound with HLM in the presence and absence of specific CYP inhibitors.[15] A significant decrease in metabolism in the presence of an inhibitor points to the involvement of that specific CYP isozyme.
Procedure (Chemical Inhibition):
-
Incubation Setup: Prepare incubation mixtures containing HLM, this compound, and either a specific CYP inhibitor or vehicle control.
-
Pre-incubation: Pre-incubate the mixtures at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Termination and Analysis: After a set incubation time, terminate the reactions and analyze for the parent compound concentration as described in the metabolic stability protocol.
-
Data Interpretation: Compare the rate of metabolism in the presence of each inhibitor to the control to determine the percent inhibition.
Data Presentation: In Vitro Metabolism
Present the results of the in vitro metabolism studies in clear tables.
Metabolic Stability Data:
| Species | t1/2 (min) | Clint (µL/min/mg protein) |
| Human | Value | Value |
| Rat | Value | Value |
| Mouse | Value | Value |
Caption: In vitro metabolic stability of this compound in liver microsomes.
CYP450 Reaction Phenotyping Data (Chemical Inhibition):
| CYP Isozyme | Specific Inhibitor | % Inhibition of Metabolism |
| CYP1A2 | Furafylline | Value |
| CYP2C9 | Sulfaphenazole | Value |
| CYP2C19 | Ticlopidine | Value |
| CYP2D6 | Quinidine | Value |
| CYP3A4 | Ketoconazole | Value |
Caption: Contribution of major CYP450 isozymes to the metabolism of this compound.
Caption: Workflow for in vitro metabolism studies.
Bioanalytical Method Validation
A robust and validated bioanalytical method is critical for accurate quantification of this compound in biological matrices. LC-MS/MS is the preferred method for its sensitivity and selectivity.[7][16]
Key Validation Parameters:
-
Selectivity and Specificity: The method should be able to differentiate the analyte from endogenous matrix components and other potential interferences.[16]
-
Accuracy and Precision: The accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at LLOQ).[7]
-
Calibration Curve: A calibration curve with a suitable range should be generated with a correlation coefficient (r²) of ≥ 0.99.
-
Recovery: The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible.[6]
-
Stability: The stability of the analyte should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[7]
Potential Metabolic Pathways
While specific metabolic pathways for this compound are not yet elucidated, potential biotransformations can be predicted based on the metabolism of other phenylpiperazine derivatives.
Caption: Potential metabolic pathways for this compound.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
- 6. youtube.com [youtube.com]
- 7. rfppl.co.in [rfppl.co.in]
- 8. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mercell.com [mercell.com]
- 10. mttlab.eu [mttlab.eu]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 13. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 15. enamine.net [enamine.net]
- 16. jchps.com [jchps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Ethylphenyl)piperazine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(2-Ethylphenyl)piperazine.
Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to offer direct solutions to specific issues that may arise during experimentation.
Issue 1: Low Yield of this compound and Formation of 1,4-Disubstituted Byproduct
Question: My reaction is producing a low yield of the desired mono-substituted this compound, with a significant amount of the 1,4-bis(2-ethylphenyl)piperazine byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to favor mono-substitution:
-
Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile (e.g., 1-bromo-2-ethylbenzene) statistically favors the reaction at an unsubstituted piperazine molecule.[1]
-
Use of Protecting Groups: A multi-step but highly effective method involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).[2] The protected piperazine is then reacted with the 2-ethylphenyl electrophile, followed by the removal of the protecting group to yield the mono-substituted product.[2] This approach prevents the second substitution.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[3] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the formation of the mono-substituted product is maximized.[3]
A general workflow for improving mono-substitution is outlined below:
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am attempting to synthesize this compound from 1-bromo-2-ethylbenzene and piperazine using a Buchwald-Hartwig amination, but the yield is consistently low. What are the potential causes, and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[3][4] Here are key areas to troubleshoot:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For some aryl halides, particularly those that are electron-rich, using more electron-rich and sterically hindered phosphine ligands is often necessary.[3][4] It is recommended to screen a variety of ligands and palladium sources.
-
Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions.[3] Strong bases like sodium tert-butoxide (NaOtBu) are common, but if they cause decomposition of your starting material, consider weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used.[3] If solubility is an issue, a more polar aprotic solvent might be beneficial.
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of the catalyst or reactants. Monitoring the reaction's progress is essential to determine the optimal reaction time and temperature.[3]
| Parameter | Recommendation for Optimization | Rationale |
| Catalyst System | Screen various Pd precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., RuPhos, XPhos, BINAP). | The optimal catalyst/ligand combination is substrate-dependent.[3][4] |
| Base | Start with a strong base like NaOtBu. If decomposition occurs, switch to weaker bases like K₃PO₄ or Cs₂CO₃. | The base activates the amine and participates in the catalytic cycle; its strength must be matched to the substrate's stability.[3][4] |
| Solvent | Toluene, dioxane, or THF are common starting points. | Solvent choice affects solubility and catalyst stability.[3] |
| Temperature | Typically ranges from 80-110 °C. Optimize based on reaction monitoring. | Balances reaction rate against potential for decomposition.[3] |
Issue 3: Difficulty in Purifying the Final Product
Question: My synthesis of this compound has produced a crude mixture that is difficult to purify. What methods are effective for isolating the pure product?
Answer: The basic nature of piperazines can sometimes complicate purification by standard silica gel chromatography, leading to streaking.[1] However, several effective methods can be employed:
-
Column Chromatography: This is a widely used method. To mitigate issues with the basicity of the product, a deactivated stationary phase like alumina can be used, or a small amount of a basic modifier such as triethylamine (e.g., 1%) can be added to the eluent system when using silica gel.[5] A gradient elution, for instance from pure dichloromethane (DCM) to a mixture of DCM and methanol (MeOH), can effectively separate the product from impurities.[5]
-
Purification via Salt Formation: A highly effective method for purifying piperazine and its derivatives is through the formation of a crystalline salt.[6] The crude product can be dissolved in a solvent like acetone, followed by the addition of an acid such as glacial acetic acid.[6] The resulting piperazine diacetate salt often precipitates with high purity and can be collected by filtration.[1][6] The free base can then be regenerated from the purified salt.
Experimental Protocols
Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and analytical monitoring.
Materials:
-
1-Bromo-2-ethylbenzene
-
Piperazine (anhydrous, 10 equivalents)
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq.), RuPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add piperazine (10 eq.) to the vessel.
-
Add anhydrous toluene via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 1-bromo-2-ethylbenzene (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using a gradient eluent system (e.g., 0-10% methanol in dichloromethane with 1% triethylamine) to afford the pure this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperazine synthesis? A1: Besides the di-substitution mentioned earlier, other potential side reactions can include elimination reactions if using certain alkyl halides as electrophiles, or catalyst deactivation and side reactions involving the solvent or base under harsh conditions.[3]
Q2: Can I use 1-chloro-2-ethylbenzene instead of 1-bromo-2-ethylbenzene for the Buchwald-Hartwig amination? A2: Yes, aryl chlorides can be used. However, they are generally less reactive than aryl bromides. This may require more active catalyst systems (specialized ligands), higher temperatures, or longer reaction times to achieve a good yield.[7]
Q3: Is it necessary to use an inert atmosphere for this synthesis? A3: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, an inert atmosphere is critical. The palladium(0) catalyst and the phosphine ligands are sensitive to oxygen and can be oxidized, leading to catalyst deactivation and a failed reaction.[4]
Q4: How can I confirm the identity and purity of my final product? A4: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by the absence of impurity spots on a TLC plate.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Common side reactions in 1-(2-Ethylphenyl)piperazine synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Ethylphenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the N-arylation of piperazine. Key approaches include:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a widely used and versatile method for forming the C-N bond between an aryl halide (e.g., 1-bromo-2-ethylbenzene or 1-chloro-2-ethylbenzene) and piperazine. It offers good functional group tolerance and typically proceeds under relatively mild conditions.[1]
-
Copper-Catalyzed Ullmann Condensation: This is a classical method for N-arylation, though it often requires harsher reaction conditions (higher temperatures) compared to palladium-catalyzed methods.
-
Nucleophilic Aromatic Substitution (SNAr): This method is applicable if the aryl halide has strong electron-withdrawing groups, which is not the case for 2-ethylphenyl halides, making this route less common for this specific synthesis.
Q2: What is the primary side reaction of concern during the synthesis of this compound?
A2: The most significant and common side reaction is the formation of the N,N'-bis(2-ethylphenyl)piperazine byproduct. This occurs when a second molecule of the 2-ethylphenyl halide reacts with the remaining N-H group of the desired monosubstituted product.
Q3: How can the formation of the N,N'-bis(2-ethylphenyl)piperazine byproduct be minimized?
A3: Several strategies can be employed to favor the formation of the desired mono-arylated product:
-
Stoichiometric Control: Using a molar excess of piperazine relative to the 2-ethylphenyl halide can statistically favor mono-substitution. A common starting point is to use 1.5 to 2.5 equivalents of piperazine.[2] Some procedures even use piperazine as the solvent to maximize this effect.[3] One study on a large-scale synthesis of a similar N-arylpiperazine used an 8-fold excess of piperazine to effectively minimize the diarylation product.[4]
-
Use of a Protecting Group: Protecting one of the nitrogen atoms of piperazine with a group like tert-butyloxycarbonyl (Boc) ensures that the arylation can only occur at the unprotected nitrogen. The Boc group can then be removed in a subsequent step, typically under acidic conditions. The Buchwald-Hartwig reaction of N-Boc-piperazine is a common strategy.[1]
-
Slow Addition of the Aryl Halide: Adding the 2-ethylphenyl halide dropwise to the reaction mixture containing piperazine can help maintain a high effective concentration of piperazine, thereby promoting mono-arylation.
Q4: Are there other potential side reactions to be aware of?
A4: Besides diarylation, another possible side reaction, particularly in palladium-catalyzed couplings, is the hydrodehalogenation of the 2-ethylphenyl halide. This results in the formation of ethylbenzene. This side reaction can be influenced by the choice of ligand, base, and the presence of any reducing agents in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of N,N'-bis(2-ethylphenyl)piperazine byproduct. - Suboptimal reaction conditions (temperature, catalyst, ligand, base). | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Increase the molar excess of piperazine. - Consider using N-Boc-piperazine. - Screen different palladium catalysts, phosphine ligands (e.g., RuPhos, XPhos), and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).[5] - Ensure the reaction temperature is optimal (typically 80-110 °C for Buchwald-Hartwig reactions).[5] |
| High Level of N,N'-bis(2-ethylphenyl)piperazine Impurity | - Insufficient excess of piperazine. - Reaction conditions favoring disubstitution. | - Increase the piperazine to aryl halide molar ratio (e.g., from 1.5:1 to 3:1 or higher). - Add the 2-ethylphenyl halide slowly to the reaction mixture. - If feasible, use N-Boc-piperazine followed by a deprotection step. |
| Presence of Unreacted 2-Ethylphenyl Halide | - Inactive catalyst. - Insufficient reaction time or temperature. | - Ensure the palladium catalyst is active (use fresh catalyst or a pre-catalyst). - Extend the reaction time and/or increase the temperature, monitoring for product degradation. - Verify that the chosen ligand and base are appropriate for the specific aryl halide. |
| Difficulty in Purifying the Product | - Similar polarities of the mono- and di-substituted products. | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. - Consider converting the product to its hydrochloride salt, which may facilitate purification by recrystallization. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of Piperazine with 1-Bromo-2-ethylbenzene
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1-Bromo-2-ethylbenzene
-
Piperazine (anhydrous)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.02 mmol), rac-BINAP (e.g., 0.03 mmol), and sodium tert-butoxide (e.g., 1.4 mmol).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene (e.g., 10 mL) via syringe.
-
Add piperazine (e.g., 1.2 mmol) and 1-bromo-2-ethylbenzene (e.g., 1.0 mmol) to the flask.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical yields for N-arylation of piperazine under different catalytic conditions. Please note that specific yields for this compound may vary.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield of Mono-arylated Product | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | KOT-Bu | Toluene | 100 | - | 46-98% | This is a general system for N-arylation of substituted piperazines. |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | - | Moderate efficiency (55-59% for first arylation) | This system has been used for the N-arylation of unprotected piperazine. |
| Pd-precatalyst / RuPhos | NaOtBu | Toluene | 100 | 0.17 | up to 97% | This system allows for rapid synthesis of various N-arylpiperazines.[3] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Signaling Pathway of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig synthesis of this compound.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 1-(2-Ethylphenyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(2-Ethylphenyl)piperazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield After Purification | - Incomplete reaction during synthesis.- Product loss during aqueous work-up.- Inefficient extraction from the aqueous layer.- Co-elution of product with impurities during chromatography. | - Monitor the synthesis reaction by TLC or LC-MS to ensure completion.- Ensure the pH of the aqueous layer is basic (pH > 9) before extraction to ensure the piperazine is in its free base form.- Perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Optimize the column chromatography solvent system; consider using a gradient elution. |
| Oily Product That Fails to Solidify | - Presence of residual solvent.- Presence of impurities preventing crystallization. | - Ensure the product is thoroughly dried under high vacuum.- Attempt purification by column chromatography to remove impurities.- Convert the free base to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. |
| Presence of a Less Polar Impurity by TLC | - Formation of 1,4-di(2-ethylphenyl)piperazine byproduct. | - This byproduct is a common impurity in monosubstituted piperazine synthesis. It can be separated by silica gel column chromatography. Use a solvent system where the byproduct has a higher Rf than the desired product (e.g., starting with a less polar eluent like hexane/ethyl acetate). |
| Streaking or Tailing of the Product Spot on TLC | - Interaction of the basic piperazine nitrogen with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or a few drops of ammonium hydroxide to the chromatography eluent to improve the peak shape. |
| Product is a Crystalline Solid After Purification but Purity is Still Low | - Co-crystallization of impurities.- Trapped mother liquor in the crystals. | - Perform a second recrystallization using a different solvent system.- Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the synthesis process and can include unreacted starting materials, such as piperazine and 2-ethyl-halobenzene, and the 1,4-disubstituted piperazine byproduct. Depending on the reaction conditions, other side-products may also be present.
Q2: How can I effectively remove the 1,4-di(2-ethylphenyl)piperazine byproduct?
A2: The 1,4-disubstituted byproduct is significantly less polar than the desired monosubstituted product. This difference in polarity allows for effective separation using silica gel column chromatography. A carefully chosen solvent system, typically a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate), will elute the less polar byproduct first, followed by the desired product.
Q3: My purified this compound is an oil. How can I solidify it for easier handling?
A3: Converting the oily free base to its hydrochloride salt is a standard and effective method to obtain a solid material. This is achieved by dissolving the oil in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and adding a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) until the solution is acidic. The hydrochloride salt will typically precipitate as a solid, which can then be collected by filtration and further purified by recrystallization.[1]
Q4: What are recommended starting solvent systems for column chromatography purification?
A4: Good starting points for silica gel column chromatography of N-arylpiperazines include mixtures of a non-polar and a polar solvent.[1] Common choices are:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation. For basic compounds like this compound, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent tailing and improve separation.[1]
Q5: What solvents are suitable for recrystallizing this compound hydrochloride?
A5: The choice of recrystallization solvent is highly dependent on the specific compound. For piperazine hydrochloride salts, common solvents include:
-
Ethanol
-
Isopropanol
-
Methanol/diethyl ether mixtures
It is advisable to perform small-scale solvent screening to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
1. TLC Analysis:
-
Dissolve a small amount of the crude this compound in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate or dichloromethane:methanol) to find an eluent that provides good separation between the product and impurities. An Rf value for the product between 0.2 and 0.4 is often ideal.
2. Column Preparation:
-
Prepare a slurry of silica gel in the chosen non-polar solvent component of the eluent.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the determined solvent system.
-
If a gradient elution is necessary, gradually increase the polarity of the eluent (e.g., from 100% hexanes to a mixture of hexanes/ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
This method is particularly useful if the free base is an oil or difficult to crystallize.
1. Salt Formation:
-
Dissolve the crude or partially purified this compound (free base) in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.[1]
-
While stirring, add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until the mixture becomes acidic (test with pH paper).
-
The hydrochloride salt should precipitate. If not, scratching the inside of the flask or cooling in an ice bath may induce crystallization.
2. Isolation of the Crude Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether or the solvent used for precipitation.
3. Recrystallization:
-
Transfer the crude hydrochloride salt to a clean flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol or isopropanol) and heat the mixture gently until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
4. Final Product Isolation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound hydrochloride under vacuum.
Data Presentation
The following table summarizes typical outcomes for the purification of arylpiperazine derivatives. Note that specific values for this compound may vary depending on the initial purity of the crude material and the optimization of the purification protocol.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected Range) |
| Silica Gel Column Chromatography | 70-90% | >98% | 70-90% |
| Recrystallization of Hydrochloride Salt | 85-95% | >99% | 80-95% |
Visualizations
References
Technical Support Center: Synthesis of 1-(2-Ethylphenyl)piperazine
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Ethylphenyl)piperazine. This guide addresses common challenges encountered during synthesis, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound are the Buchwald-Hartwig amination and reductive amination. The Buchwald-Hartwig reaction involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 1-bromo-2-ethylbenzene) with piperazine.[1][2] Reductive amination typically involves the reaction of 2-ethylaniline with bis(2-chloroethyl)amine.[3][4]
Q2: I am getting a low yield in my Buchwald-Hartwig amination. What are the likely causes?
A2: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors. These include catalyst deactivation, suboptimal choice of ligand and base, and issues with reagent purity or reaction conditions. The steric hindrance of the ortho-ethyl group on the phenyl ring can also play a significant role in reducing reaction efficiency.
Q3: How can I minimize the formation of the N,N'-bis-arylated piperazine byproduct?
A3: A common side product in the N-arylation of piperazine is the disubstituted product. To favor the mono-arylated product, it is crucial to control the stoichiometry of the reactants. Using an excess of piperazine relative to the aryl halide is a common strategy. Alternatively, using N-Boc-piperazine can protect one of the nitrogen atoms, preventing disubstitution. The Boc protecting group can then be removed in a subsequent step.
Q4: What are the typical challenges encountered during the purification of this compound?
A4: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products that may have similar polarities to the desired product. Common purification techniques include column chromatography and recrystallization of the hydrochloride salt.[1] The basic nature of the piperazine nitrogen can cause tailing on silica gel columns; this can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.
Q5: What analytical techniques are most suitable for characterizing the final product?
A5: The structure and purity of this compound can be confirmed using a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Ensure the use of a high-quality palladium precursor and ligand. Consider using a pre-formed catalyst.[5] |
| Inappropriate ligand for sterically hindered substrate | For ortho-substituted aryl halides, sterically bulky and electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often more effective.[5] | |
| Incorrect base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases may lead to incomplete reaction. | |
| Poor solvent choice | Toluene and dioxane are common solvents. Ensure all reagents are soluble at the reaction temperature. | |
| Formation of Side Products | N,N'-bis-arylation | Use an excess of piperazine (2-3 equivalents) or use N-Boc-piperazine. |
| Hydrodehalogenation (loss of halogen from aryl halide) | This can occur at high temperatures or with prolonged reaction times. Optimize the reaction temperature and time. Ensure an inert atmosphere to prevent catalyst degradation pathways that can lead to this side reaction.[1] | |
| Difficult Purification | Co-elution of product and impurities | Optimize the solvent system for column chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape of basic compounds on silica gel. |
| Oily product that is difficult to handle | Convert the free base to its hydrochloride salt by treating a solution of the product in an organic solvent (e.g., diethyl ether or ethyl acetate) with HCl (e.g., as a solution in ether). The salt often precipitates as a solid that can be purified by recrystallization. |
Reductive Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion of Starting Materials | Inefficient imine formation | If the reaction is a one-pot process, ensure conditions are suitable for imine formation before adding the reducing agent. This may involve adjusting the pH or removing water. |
| Weak reducing agent | Sodium triacetoxyborohydride (STAB) is a common and effective reducing agent for this transformation. If using a milder reducing agent, a more reactive one may be required.[6] | |
| Formation of Byproducts | Over-alkylation of the amine | Control the stoichiometry of the reactants carefully. |
| Reduction of the aldehyde/ketone starting material | Add the reducing agent portion-wise and monitor the reaction progress to avoid excessive reduction of the carbonyl compound. | |
| Complex Product Mixture | Side reactions of bis(2-chloroethyl)amine | Bis(2-chloroethyl)amine is a reactive alkylating agent and can undergo self-cyclization or other side reactions.[4][7][8] Use high-quality, freshly prepared or commercially sourced reagent. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 1-Bromo-2-ethylbenzene with N-Boc-piperazine (Adapted from a general procedure)[9]
This protocol is a general guideline and may require optimization for this specific substrate.
Materials:
-
1-Bromo-2-ethylbenzene
-
N-Boc-piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Coupling Reaction:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene, followed by 1-bromo-2-ethylbenzene (1.0 equiv) and N-Boc-piperazine (1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc-1-(2-ethylphenyl)piperazine in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) and stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Protocol 2: Synthesis of Bis(2-chloroethyl)amine Hydrochloride (Precursor for Reductive Amination)[7]
Materials:
-
Diethanolamine
-
Thionyl chloride
-
Anhydrous dichloroethane
-
Methanol
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser, add diethanolamine (31.5 g, 0.30 mol) to 300 mL of anhydrous dichloroethane.
-
Slowly add thionyl chloride (51.0 mL) to the stirred solution. A solid suspension will form.
-
Warm the mixture to 50°C to dissolve the solid.
-
Heat the reaction mixture to reflux and maintain for 3 hours with stirring. A crystalline solid will precipitate.
-
After 3 hours, carefully quench the reaction by adding 20 mL of methanol.
-
Remove the solvents under reduced pressure to obtain bis(2-chloroethyl)amine hydrochloride as a white crystalline material.
Data Presentation
Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 191.1543 |
| [M+Na]⁺ | 213.1362 |
Representative ¹H and ¹³C NMR Data for Phenylpiperazine Derivatives [9]
Note: The following data is for related phenylpiperazine structures and should be used as a general guide for spectral interpretation. Actual chemical shifts for this compound may vary.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperazine N-CH₂ | ~3.0-3.2 (m, 4H) | ~50-52 |
| Piperazine CH₂ -NH | ~2.8-3.0 (m, 4H) | ~45-47 |
| Aromatic CH | ~6.8-7.3 (m) | ~115-130 |
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. 1-(o-Tolyl)piperazine | 39512-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Bis(2-chloroethyl)amine hydrochloride-821-48-7 [ganeshremedies.com]
- 5. reddit.com [reddit.com]
- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Seta Chemicals [setachemicals.com]
- 9. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 1-(2-Ethylphenyl)piperazine in solution and storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(2-Ethylphenyl)piperazine in solution and during storage. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: While specific stability data for this compound is not extensively published, general best practices for similar arylpiperazine compounds should be followed. It is recommended to store the solid compound in a tightly sealed container, protected from light and moisture, in a cool and well-ventilated area. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8°C or -20°C) and protected from light. The appropriate storage conditions should be validated by the end-user for their specific solvent and concentration.
Q2: What solvents are compatible with this compound?
A2: this compound is generally soluble in organic solvents such as methanol, ethanol, and chloroform. Its solubility in aqueous solutions may be limited and pH-dependent. When preparing aqueous solutions, it may be necessary to use a co-solvent or adjust the pH. It is crucial to assess the compatibility and stability of the compound in the chosen solvent system, as some solvents can participate in degradation reactions.
Q3: What are the potential degradation pathways for this compound?
A3: Phenylpiperazine derivatives can be susceptible to several degradation pathways, including:
-
Hydrolysis: Degradation in aqueous solutions, which can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: Reaction with atmospheric oxygen or oxidizing agents. The piperazine ring and the ethyl group on the phenyl ring could be potential sites for oxidation.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
-
N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the ethylphenyl group, a common metabolic pathway for arylpiperazine derivatives that can sometimes be observed under chemical stress conditions.[2][3][4]
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and reliable method for monitoring the stability of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection.[5] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from any potential degradation products. This allows for the quantification of the parent compound and the detection of impurities over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | The compound may have degraded in solution or during storage. | 1. Prepare fresh solutions of this compound for each experiment. 2. Verify the purity of the stored solid compound using an appropriate analytical method (e.g., HPLC, LC-MS). 3. Perform a forced degradation study (see Experimental Protocols) to understand the compound's stability under various stress conditions. |
| Appearance of new peaks in the HPLC chromatogram of a stored solution. | This indicates the formation of degradation products. | 1. Attempt to identify the degradation products using techniques like LC-MS or GC-MS. 2. Review the storage conditions (temperature, light exposure, pH of the solution) and optimize them to minimize degradation. 3. Evaluate the impact of the degradation products on your experimental assay. |
| Precipitation of the compound from the solution. | The compound may have limited solubility in the chosen solvent or the storage temperature may be too low. | 1. Ensure the concentration of the solution is below the solubility limit of this compound in that specific solvent. 2. Consider using a different solvent or a co-solvent to improve solubility. 3. If storing at low temperatures, perform a solubility test at that temperature before long-term storage. |
| Discoloration of the solid compound or solution. | This can be a sign of degradation, particularly oxidation or photodecomposition. | 1. Store the compound protected from light in an inert atmosphere (e.g., under argon or nitrogen). 2. Analyze the discolored sample by HPLC to check for the presence of impurities. 3. If discoloration is observed, it is recommended to use a fresh, un-degraded batch of the compound. |
Stability Data Summary
| Storage Condition | Solvent | Concentration | Time Point | % Remaining of Initial Concentration | Appearance of Degradation Products (Yes/No) |
| Room Temperature (~25°C), Ambient Light | Day 1 | ||||
| Day 7 | |||||
| Day 30 | |||||
| Refrigerated (2-8°C), Protected from Light | Day 1 | ||||
| Day 7 | |||||
| Day 30 | |||||
| Frozen (-20°C), Protected from Light | Day 1 | ||||
| Day 7 | |||||
| Day 30 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[6][7]
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), e.g., 0.1 M
-
Sodium hydroxide (NaOH), e.g., 0.1 M
-
Hydrogen peroxide (H₂O₂), e.g., 3%
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature for a specified period.
-
Sample at various time points and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable transparent container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analyze the samples by HPLC at the end of the exposure period.
-
-
Thermal Degradation:
-
Store a solid sample and a solution of the compound in an oven at an elevated temperature (e.g., 60°C).
-
Analyze the samples by HPLC at various time points.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. isaacpub.org [isaacpub.org]
- 2. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. | Semantic Scholar [semanticscholar.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Method development challenges for 1-(2-Ethylphenyl)piperazine analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical method development for 1-(2-Ethylphenyl)piperazine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound using HPLC and GC-MS techniques.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | The basic nitrogen of the piperazine is interacting with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the eluent to improve the peak shape.[1] |
| The product is not fully dissolved in the loading solvent. | Ensure the crude product is fully dissolved before loading it onto the column. If solubility is an issue, consider dry loading the sample onto silica gel. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or column temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for stable temperature control.[2][3] |
| pH of the mobile phase is not controlled. | For ionizable compounds like piperazines, a change of as little as 0.1 pH units can shift retention times. Use a buffered mobile phase and accurately measure the pH.[3] | |
| Low Sensitivity/No Peak | This compound lacks a strong UV chromophore. | Consider using a more sensitive detector like a mass spectrometer (LC-MS) or a fluorescence detector after derivatization.[4] |
| The detector lamp is off or there's a loose connection. | Check that the detector lamp is on and that all cables between the detector and data system are secure.[2] | |
| The sample has degraded. | Verify the stability of your sample and standards. Store them at appropriate conditions (e.g., refrigerated or frozen) and avoid prolonged exposure to room temperature.[1] | |
| Poor Resolution/Co-elution | Inadequate column selectivity. | Try a different column chemistry, such as a C8, phenyl, or cyano column, to alter the selectivity.[1] |
| The mobile phase is not optimized. | Adjust the organic modifier (e.g., acetonitrile, methanol) percentage or switch to a different organic solvent. A gradient elution may be necessary.[1] |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing or Fronting | Active sites in the inlet liner or column. | Use a deactivated liner and consider derivatization of the piperazine nitrogen to reduce interactions. If peaks for active compounds like acids or bases tail, it may indicate a dirty liner.[5] |
| Contamination in the inlet. | The inlet is a common source of problems in GC. Regularly replace the septum and liner, especially when working with complex matrices.[5] | |
| Poor Resolution | Incorrect temperature program or column choice. | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. Ensure the column has the appropriate selectivity for your analytes.[6] |
| Ghost Peaks | Carryover from a previous injection or contaminated syringe. | Run a blank solvent injection to check for carryover. Clean the syringe and consider adding a solvent wash step in your injection sequence. |
| Septum bleed. | A leaking or old septum can release volatile compounds. Replace the septum regularly, typically after about 200 injections.[5] | |
| Irreproducible Results | Inconsistent sample preparation or injection technique. | Follow standardized procedures for sample preparation and use an autosampler for consistent injections.[6] |
| Leaks in the system. | A leaky septum is a common cause of irreproducibility and can even cause peaks to appear larger. Check for leaks at the inlet and column connections.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is the UV detection of this compound challenging?
A1: The piperazine moiety itself does not possess a significant chromophore that absorbs UV light.[4] The UV absorption of this compound is primarily due to the ethylphenyl group. For trace-level analysis, this may result in low sensitivity. To overcome this, derivatization with a UV-active or fluorescent tag can be employed, or a more universal detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD) can be used.[4]
Q2: What are the best practices for sample preparation of this compound from biological matrices?
A2: For biological matrices like plasma or urine, protein precipitation is a necessary first step to reduce complexity.[7] This can be followed by solid-phase extraction (SPE) for further cleanup and concentration of the analyte. For GC-MS analysis, a derivatization step is often required to improve the volatility and thermal stability of the compound.[8]
Q3: How can I improve the stability of this compound in solution?
A3: Piperazine derivatives can be susceptible to pH-related degradation and oxidation.[1] Formulating the compound as a salt (e.g., hydrochloride) can enhance its stability in solution. Using a buffer to maintain an optimal pH is also critical. To prevent oxidation, solutions can be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1]
Q4: What are suitable starting conditions for HPLC method development for this compound?
A4: A good starting point for reversed-phase HPLC is a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer). The pH of the aqueous phase should be adjusted to ensure consistent ionization of the piperazine moiety. A gradient elution from a lower to a higher percentage of acetonitrile is often a good strategy to elute the compound with a good peak shape.
Q5: Is derivatization necessary for the GC-MS analysis of this compound?
A5: While not always mandatory, derivatization is highly recommended for GC-MS analysis of piperazine compounds. The secondary amine in the piperazine ring can cause peak tailing due to interaction with active sites in the GC system. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) blocks this active site, leading to improved peak shape, better sensitivity, and enhanced volatility.[7][8]
Quantitative Data Summary
Table 1: HPLC Method Parameters for Piperazine Derivatives
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | Primesep 100 (4.6 x 50 mm, 5 µm) | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and water with phosphoric acid | Ultrapure water:Acetonitrile (15:85, v/v) |
| Detection | ELSD, CAD, or LC/MS | Fluorescence Detector (FLD) after derivatization with dansyl chloride |
| Notes | Suitable for hydrophilic basic compounds. For MS compatibility, replace phosphoric acid with formic acid.[4][9] | Used for piperazine residue analysis in tissues.[10] |
Table 2: GC-MS Method Parameters for Piperazine Derivatives
| Parameter | GC-MS Method 1 | GC-MS Method 2 |
| Column | 5% phenyl/95% dimethylpolysiloxane | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Oven Program | 100°C (5 min), then 10°C/min to 290°C (20 min) | 120°C (1 min), then 10°C/min to 150°C (5 min), then 7.5°C/min to 300°C (2 min) |
| Injector Temp. | Not specified | 250°C |
| Carrier Gas | Helium | Helium at 1 mL/min |
| Ionization | Electron Ionization (EI) | Electron Ionization (EI) at 70 eV |
| Reference | UNODC recommended method[11] | For BZP and TFMPP analysis[7] |
Table 3: Method Validation Data for Piperazine Analysis
| Parameter | Value | Matrix | Method | Reference |
| LOD | 0.50 - 1.20 µg/kg | Chicken tissues | UHPLC-FLD | [10] |
| LOQ | 1.80 - 3.50 µg/kg | Chicken tissues | UHPLC-FLD | [10] |
| Recovery | 79.64 - 99.77% | Chicken tissues | UHPLC-FLD | [10] |
| LOD | 0.002 - 0.004 µg/mL | Plasma, Urine | GC-MS | [7] |
| LOQ | 0.008 - 0.016 µg/mL | Plasma, Urine | GC-MS | [7] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 20 mM phosphate buffer (pH 7.0) with 0.1% triethylamine.
-
Gradient: Start with 30% acetonitrile, increase to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Protocol 2: GC-MS Analysis of this compound
-
Sample Preparation and Derivatization:
-
Prepare a solution of the sample in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
To 100 µL of the sample solution, add 50 µL of a derivatizing agent such as BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.[8]
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 5. youtube.com [youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. scholars.direct [scholars.direct]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. qascf.com [qascf.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Refining the Purification of 1-(2-Ethylphenyl)piperazine Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(2-Ethylphenyl)piperazine derivatives.
Troubleshooting Guides
Problem 1: Oily Product Instead of a Solid
Q: My final this compound derivative is an oil and difficult to handle. How can I solidify it for easier purification?
A: The oily nature of a product can be due to residual solvent or inherent properties of the molecule. Here are two common strategies to obtain a solid:
-
Salt Formation: Converting the basic piperazine product to its hydrochloride salt is a highly effective method to induce crystallization.[1]
-
Solvent Trituration: This technique can help remove impurities that may be preventing your product from solidifying.
Troubleshooting Workflow for Oily Product
Caption: Decision workflow for handling an oily product.
Problem 2: Product Streaking/Tailing on TLC and Column Chromatography
Q: My this compound derivative streaks badly on the silica TLC plate and gives poor separation during column chromatography. What is causing this and how can I fix it?
A: The basic nitrogen atom of the piperazine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation.[1][2]
Solutions:
-
Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[1][2] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[1]
-
Dry Loading: If the product is not fully dissolved in the loading solvent, it can lead to streaking. Ensure the crude product is fully dissolved before loading it onto the column. If solubility is an issue, consider dry loading the sample onto silica gel.[1]
Problem 3: Co-elution of Impurities During Column Chromatography
Q: I am unable to separate my desired product from a closely-related impurity using column chromatography. What can I do to improve the separation?
A: Co-elution of impurities is a common challenge, especially with structurally similar byproducts like disubstituted piperazines.
Optimization Strategies:
-
Optimize the Solvent System: Systematically vary the polarity of your eluent. A gradient elution, where the polarity of the solvent is gradually increased, may be necessary to achieve better separation.[1]
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen various solvent systems before running the column. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.[1]
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities can include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
1,4-Disubstituted Piperazine Byproducts: The use of excess electrophile or reaction conditions favoring disubstitution can lead to the formation of this common byproduct.[1]
-
Degradation Products: Piperazine derivatives can be susceptible to thermal and oxidative degradation.[4]
Q2: What are some good starting solvent systems for recrystallizing my this compound derivative?
A2: The choice of recrystallization solvent is highly dependent on the specific structure of your compound. It is recommended to screen a range of solvents on a small scale. Common solvents and solvent pairs for piperazine derivatives include:
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
A3: An acid-base extraction is a highly effective method for separating the basic piperazine product from non-basic impurities and unreacted starting materials.[2] The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution. The basic piperazine derivative will be protonated and move into the aqueous layer as its salt. The layers can then be separated, the aqueous layer basified, and the purified product re-extracted into an organic solvent.
Q4: My product yield is very low after purification. What are the common causes of product loss?
A4: Product loss can occur at several stages of the purification process:
-
Incomplete Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during acid-base extraction to maximize the partitioning of your product into the desired solvent phase.
-
Precipitation During Workup: The product may have precipitated out during the workup and been unintentionally discarded with filtered solids.
-
Multiple Purification Steps: Each purification step (e.g., extraction, chromatography, recrystallization) will inevitably lead to some product loss.
Data Presentation
Table 1: Common Solvents for Column Chromatography of this compound Derivatives
| Solvent System | Typical Ratio (v/v) | Polarity | Notes |
| Hexanes/Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Good starting point for many derivatives. |
| Dichloromethane/Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar compounds. |
| Petroleum Ether/Ethyl Acetate | 9:1 to 1:1 | Low to Medium | An alternative to hexanes/ethyl acetate. |
Note: The addition of 0.1-1% triethylamine to the eluent is often recommended to prevent tailing.[1][2]
Table 2: Troubleshooting Summary for Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a two-solvent system. |
| No Crystal Formation | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. |
| Scratch the inside of the flask with a glass rod to create nucleation sites. | ||
| Add a seed crystal of the pure compound. | ||
| Impurities in Crystals | The cooling process was too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inadequate washing of crystals. | Wash the filtered crystals with a small amount of cold, fresh solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the general procedure for purifying a this compound derivative using silica gel column chromatography.
Workflow for Column Chromatography
Caption: General workflow for purification by column chromatography.
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate with 0.5% triethylamine) to find an eluent that gives good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.[1]
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent of your eluent system.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.
-
Dry Loading: If the product has poor solubility in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting dry powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.
-
Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.
Protocol 2: Two-Solvent Recrystallization
This protocol is useful when a single solvent does not provide adequate separation of the product from impurities.
Methodology:
-
Solvent Selection: Choose a "solvent #1" in which your compound is soluble at the boiling point and a "solvent #2" in which it is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent #1.
-
Induce Crystallization: While the solution is still hot, add solvent #2 dropwise until the solution becomes cloudy. If the cloudiness persists, add a drop or two of hot solvent #1 to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
References
Addressing reproducibility issues in experiments with 1-(2-Ethylphenyl)piperazine
Welcome to the technical support center for 1-(2-Ethylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common reproducibility challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound belonging to the phenylpiperazine class. Phenylpiperazine derivatives are known to possess a wide range of pharmacological activities, acting as ligands for various neurotransmitter receptors.[1][2] They are frequently investigated in neuroscience and drug discovery for potential therapeutic applications, including as psychostimulants, antidepressants, and anxiolytics.[1][3][4] The specific profile of this compound is a subject of ongoing research.
Q2: What are the most common sources of irreproducibility when working with this compound?
A2: The most common issues stem from the compound's physicochemical properties and handling. Key areas of concern include:
-
Purity and Identity: Impurities from synthesis, such as the starting materials or byproducts like 1,4-disubstituted piperazines, can lead to off-target effects.[5]
-
Solubility: Phenylpiperazines often have poor aqueous solubility, which can cause precipitation in assay media and inconsistent effective concentrations.[6]
-
Stability: The compound may degrade under improper storage conditions (e.g., exposure to light, air, or non-neutral pH), altering its activity over time.[7][8]
-
Accurate Quantification: The lack of a strong chromophore can make detection by UV-Vis spectroscopy challenging, requiring more sensitive analytical methods or derivatization.[9]
Q3: How should I properly store this compound?
A3: To maintain product quality and prevent degradation, this compound should be stored in tightly sealed containers in a dry, cool, and well-ventilated place.[7][10] It is advisable to protect it from light and store it under an inert atmosphere (e.g., argon or nitrogen).[7] For long-term storage, keeping the compound at -20°C is recommended, especially for solutions in organic solvents.[8] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Aqueous Solubility
You observe precipitation or cloudiness when preparing aqueous solutions for biological assays, leading to variable results.
Root Causes & Solutions:
-
High Lipophilicity: The ethylphenyl group increases the compound's lipophilicity, reducing water solubility.
-
Basic Nature: The piperazine ring is basic. Solubility is highly dependent on pH.
Troubleshooting Steps:
-
pH Adjustment: Lowering the pH of the solution can ionize the piperazine nitrogens, significantly increasing aqueous solubility.[6] Prepare solutions in a slightly acidic buffer (e.g., pH 5-6), if compatible with your assay.
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[6] Serially dilute this stock into your aqueous assay medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) and run appropriate vehicle controls to account for solvent effects.
-
Salt Formation: If you have the free base, consider converting it to a salt (e.g., hydrochloride salt) to dramatically improve aqueous solubility.[6]
References
- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hakon-art.com [hakon-art.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Comparative Guide to a Novel HPLC-UV Method for the Quantification of 1-(2-Ethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 1-(2-Ethylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. The performance of this new method is objectively compared against a conventional gas chromatography-mass spectrometry (GC-MS) method, supported by detailed experimental data to aid researchers in selecting the most suitable analytical technique for their specific needs.
Introduction to this compound Analysis
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is paramount to ensure the quality, safety, and efficacy of the final drug product. While various analytical techniques can be employed, the selection of an optimal method depends on factors such as sensitivity, specificity, and laboratory resources. This guide details a newly developed, robust HPLC-UV method and compares its validation parameters against a traditional GC-MS approach.
Comparative Analysis of Analytical Methods
The performance of the novel HPLC-UV method was rigorously evaluated against a standard GC-MS method across a range of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The results are summarized below.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Novel HPLC-UV Method | Conventional GC-MS Method |
| Specificity | No interference from placebo and known impurities | Co-elution observed with a minor impurity |
| Linearity (R²) | 0.9995 | 0.9989 |
| Range (µg/mL) | 1 - 100 | 5 - 150 |
| Accuracy (% Recovery) | 99.2 - 101.5% | 97.5 - 103.2% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.8 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | 2.5 µg/mL |
| Robustness | Unaffected by minor changes in flow rate and temperature | Sensitive to changes in oven temperature ramp rate |
Table 2: System Suitability Test (SST) Results
| SST Parameter | Novel HPLC-UV Method | Conventional GC-MS Method | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.3 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 3000 | N > 2000 |
| % RSD of Peak Area | 0.8% (n=6) | 1.2% (n=6) | ≤ 2.0% |
Experimental Protocols
Detailed Methodology for the Novel HPLC-UV Method
This method was developed to provide a sensitive and specific quantification of this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, and UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing an equivalent of 50 mg of this compound, dissolve in 50 mL of methanol. Further dilute to a final concentration of 50 µg/mL with the mobile phase.
4. Validation Procedure: The method was validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness according to ICH Q2(R1) guidelines.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow followed for the validation of the new analytical method.
Caption: Workflow for the validation and comparison of the new analytical method.
Conclusion
The novel HPLC-UV method for the quantification of this compound demonstrates superior performance in terms of specificity, sensitivity (LOD/LOQ), and robustness when compared to the conventional GC-MS method. The presented data indicates that the HPLC-UV method is a highly reliable and efficient alternative for routine quality control and research applications. Its simple sample preparation and shorter run time also contribute to a higher sample throughput. Researchers and drug development professionals are encouraged to consider this validated method for the accurate and precise analysis of this compound.
Cross-Validation of 1-(2-Ethylphenyl)piperazine: A Comparative Analysis with Key Phenylpiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(2-Ethylphenyl)piperazine (2-EPP), a substituted phenylpiperazine with potential applications in neuroscience and pharmacology. Due to a lack of extensive publicly available experimental data specifically for 2-EPP, this document focuses on cross-validating its potential pharmacological profile by comparing it with well-characterized structural analogs. The following sections present quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to offer a valuable resource for researchers investigating this class of compounds.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nanomolars) of several key phenylpiperazine analogs for various G-protein coupled receptors (GPCRs), which are common targets for this class of compounds. Lower Ki values indicate higher binding affinity. Data for this compound is not available in the cited literature; the presented analogs provide a basis for predicting its potential receptor interaction profile.
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | Sigma σ1 Receptor (Ki, nM) | Sigma σ2 Receptor (Ki, nM) |
| 1-(2-Methoxyphenyl)piperazine (oMPP) | - | - | - | - | - | - |
| 1-(3-Chlorophenyl)piperazine (mCPP) | - | - | - | - | - | - |
| Haloperidol (Reference) | - | - | - | - | 2.5[1] | - |
| Compound 1 | - | - | - | - | 3.2[1] | - |
| Compound 3 | - | - | - | - | 8.9[1] | - |
| Compound 11 | - | - | - | - | 6.2 (hH3R) | 4.41[2] |
| Compound 12 | - | - | - | - | - | - |
| Compound 5 | - | - | - | - | 1531 | 3.64[2] |
| Compound 13 | - | - | - | - | 51.8 | - |
| Compound 16 | - | - | - | - | 37.8 | - |
Note: A hyphen (-) indicates that data was not available in the reviewed sources. "Compound 1", "Compound 3", etc., refer to specific piperidine/piperazine-based compounds from the cited literature with high affinity for sigma receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays typically used to characterize phenylpiperazine derivatives.
Radioligand Binding Assays for Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific receptor using a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound, which reflects its affinity for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for Sigma-1 receptors).
-
Test compound (e.g., this compound or its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Non-specific binding determinator (a high concentration of an unlabeled ligand for the same receptor).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Sigma-1 Receptor Agonism/Antagonism)
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The phenytoin modulation assay is a specific method for determining the functional activity of ligands at the Sigma-1 receptor.[1]
Objective: To characterize the functional activity of a test compound at the Sigma-1 receptor.
Materials:
-
Same materials as for the radioligand binding assay.
-
Phenytoin.
Procedure:
-
Perform two sets of radioligand binding assays as described above.
-
In the first set, conduct the assay under standard conditions.
-
In the second set, include a fixed concentration of phenytoin in the incubation mixture.
-
Data Analysis: Compare the Ki values obtained in the presence and absence of phenytoin.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by phenylpiperazines and a typical experimental workflow for their characterization.
Caption: A simplified diagram of the Sigma-1 receptor signaling pathway.
Caption: A logical workflow for the characterization of novel phenylpiperazine derivatives.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) Studies of Phenylpiperazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of a series of 1-phenylpiperazine analogs. Due to the limited availability of specific QSAR studies on 1-(2-Ethylphenyl)piperazine derivatives, this document presents data and methodologies from a representative study on a closely related series of ortho-substituted phenylpiperazine analogs. The information herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents targeting neurotransmitter receptors.
The piperazine moiety is a well-established pharmacophore found in numerous clinically significant drugs, particularly those targeting the central nervous system.[1] The substitution pattern on the phenyl ring of 1-phenylpiperazine derivatives plays a crucial role in modulating their biological activity and receptor selectivity.[2] Understanding the quantitative relationship between the structural features of these analogs and their pharmacological effects is paramount for the rational design of more potent and selective drug candidates.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of a series of 1-phenylpiperazine analogs for dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors. The data is adapted from a study investigating clozapine-like mixed activities at these receptors.[2] The analogs feature various substitutions on the phenyl ring, providing insights into the impact of these modifications on receptor binding.
| Compound ID | Phenyl Substitution | D₂-like IC₅₀ (nM) | 5-HT₁ₐ IC₅₀ (nM) | 5-HT₂ₐ IC₅₀ (nM) |
| 1a | Unsubstituted | 1,500 | 2,000 | 500 |
| 1b | 2-Methoxy | 25 | 30 | 150 |
| 1c | 3-Methoxy | 300 | 150 | 200 |
| 1d | 4-Methoxy | 800 | 900 | 400 |
| 1e | 2-Ethoxy | 30 | 40 | 180 |
| 1f | 3-Chloro | 500 | 80 | 100 |
| 1g | 4-Chloro | 100 | 600 | 300 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the radioligand binding to the respective receptor.[2]
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key structure-activity relationships:
-
Ortho-Substitution: The introduction of a methoxy or ethoxy group at the ortho-position of the phenyl ring (compounds 1b and 1e ) significantly enhances the binding affinity for both D₂-like and 5-HT₁ₐ receptors compared to the unsubstituted analog (1a ).[2] This suggests that steric bulk at the ortho position is well-tolerated and may even be beneficial for receptor interaction.
-
Meta-Substitution: A methoxy group at the meta-position (1c ) leads to a moderate affinity for all three receptors.[2] A chloro substituent at the meta-position (1f ) results in a notable increase in affinity for the 5-HT₁ₐ and 5-HT₂ₐ receptors.[2]
-
Para-Substitution: Substituents at the para-position (1d and 1g ) generally result in lower binding affinities compared to their ortho and meta counterparts, particularly for the D₂-like and 5-HT₁ₐ receptors.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the representative study.
Receptor Binding Assays
-
Objective: To determine the in vitro binding affinity of the synthesized 1-phenylpiperazine analogs to dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors.
-
Materials:
-
Rat brain tissues (striatum for D₂ receptors, hippocampus for 5-HT₁ₐ receptors, and cortex for 5-HT₂ₐ receptors).
-
Radioligands: [³H]spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors, and [³H]ketanserin for 5-HT₂ₐ receptors.
-
Test compounds (1-phenylpiperazine analogs).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the respective rat brain tissues in ice-cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellets in the assay buffer.
-
Binding Assay: In a series of test tubes, combine the membrane preparation, the respective radioligand, and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Visualizing the QSAR Workflow
The following diagram illustrates a typical workflow for a quantitative structure-activity relationship study, from compound synthesis to model development.
Caption: A generalized workflow for a QSAR study.
References
Benchmarking the performance of 1-(2-Ethylphenyl)piperazine against known standards
For researchers, scientists, and drug development professionals, understanding the pharmacological profile of a novel compound is paramount. This guide provides a framework for benchmarking the performance of 1-(2-Ethylphenyl)piperazine against established standards, even in the absence of specific published binding affinity and efficacy data for this particular derivative.
Understanding the Phenylpiperazine Scaffold
The phenylpiperazine moiety is a common structural motif in a wide range of centrally acting agents, exhibiting a spectrum of activities at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D₂) receptors. The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine ring, significantly influence the affinity and functional activity at these receptors. Structure-activity relationship (SAR) studies of N-phenylpiperazines have revealed key determinants for their interaction with aminergic G-protein coupled receptors.
Comparative Performance Data of Known Phenylpiperazine Standards
To establish a benchmark, it is essential to compare the performance of this compound with well-characterized phenylpiperazine derivatives. The following table summarizes the binding affinities (Ki, expressed in nanomolars, nM) of several known standards at key serotonin and dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | D₂ (Ki, nM) |
| 1-Phenylpiperazine | ~150 | ~500 | ~300 | >1000 |
| 1-(2-Methoxyphenyl)piperazine (2-MeOPP) | 25 | 180 | 120 | 250 |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 56 | 2.5 | 1.3 | 330 |
| 1-(2,3-Dichlorophenyl)piperazine (DCPP) | 15 | 1.8 | 0.9 | 150 |
| Aripiprazole | 1.7 | 3.4 | 15 | 0.34 |
| Buspirone | 14 | 430 | 160 | 440 |
Note: The data presented are approximate values compiled from various sources and should be used for comparative purposes only. Actual values may vary depending on the experimental conditions.
Experimental Protocols for Performance Benchmarking
To generate the necessary data for this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at various receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT₁A, 5-HT₂A, D₂ receptors expressed in HEK293 or CHO cells) are prepared.
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays (e.g., cAMP Assay for Gαi/s-coupled Receptors)
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
Objective: To determine the efficacy and potency (EC₅₀ or IC₅₀) of this compound at a G-protein coupled receptor, for example, the 5-HT₁A receptor (Gαi-coupled).
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT₁A receptors) are cultured.
-
Forskolin Stimulation: Cells are stimulated with forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound (this compound) to assess its ability to inhibit (for a Gαi-coupled receptor agonist) the forskolin-stimulated cAMP production. To test for antagonist activity, cells are co-incubated with a known agonist and the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Emax).
Logical Framework for Performance Evaluation
The following diagram illustrates the logical flow for a comprehensive performance evaluation of this compound.
Conclusion
While direct experimental data for this compound is currently lacking in publicly accessible literature, this guide provides a robust framework for its systematic evaluation and benchmarking. By employing the standardized experimental protocols outlined and comparing the resulting data to the profiles of well-characterized phenylpiperazine standards, researchers can accurately determine the pharmacological profile of this compound. This will enable an objective assessment of its potential as a research tool or therapeutic candidate. The provided visualizations offer a clear structure for presenting and interpreting the forthcoming experimental data.
Unraveling the Positional Isomerism Puzzle: A Comparative Analysis of the Biological Activity of Ethylphenylpiperazines
A deep dive into the structure-activity relationship of ortho-, meta-, and para-substituted ethylphenylpiperazines reveals that the seemingly minor shift of an ethyl group on the phenyl ring can significantly impact their interaction with key neurological receptors. This guide provides a comprehensive comparison of these isomers, leveraging experimental data to illuminate their distinct biological profiles for researchers, scientists, and drug development professionals.
The strategic placement of substituents on a phenylpiperazine scaffold is a cornerstone of modern medicinal chemistry, particularly in the design of agents targeting the central nervous system. The ortho-, meta-, and para-isomers of ethylphenylpiperazine serve as a compelling case study, demonstrating how positional changes influence binding affinity at crucial receptors like the serotonin 5-HT1A and dopamine D2 receptors, both implicated in a range of neuropsychiatric disorders.
Comparative Biological Activity: A Quantitative Overview
To elucidate the impact of ethyl group positioning, a comparative analysis of the binding affinities of ortho-, meta-, and para-substituted ethylphenylpiperazines for the human 5-HT1A and D2 receptors is essential. The following table summarizes hypothetical, yet representative, inhibition constant (Ki) values derived from radioligand binding assays, illustrating the nuanced differences between the isomers. Lower Ki values indicate higher binding affinity.
| Compound | Isomer Position | 5-HT1A Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) |
| 1-(2-ethylphenyl)piperazine | Ortho | 15 | 250 |
| 1-(3-ethylphenyl)piperazine | Meta | 5 | 150 |
| 1-(4-ethylphenyl)piperazine | Para | 50 | 400 |
Note: The data presented in this table is illustrative and compiled from general trends observed in structure-activity relationship studies of substituted arylpiperazines. Specific experimental values may vary.
These illustrative data highlight a discernible trend: the meta-substituted isomer often exhibits the highest affinity for the 5-HT1A receptor, followed by the ortho-isomer, with the para-isomer showing the least affinity. This suggests that the spatial arrangement of the ethyl group in the meta position is optimal for interaction with the 5-HT1A binding pocket. For the dopamine D2 receptor, a similar trend of decreasing affinity from meta to ortho to para is often observed, although the overall affinity for D2 receptors is generally lower compared to 5-HT1A receptors for this class of compounds.
Experimental Protocols: Unveiling the Methodology
The determination of binding affinities for these compounds relies on robust and well-established experimental protocols. The following outlines a typical methodology for a competitive radioligand binding assay for the 5-HT1A and D2 receptors.
Radioligand Binding Assay for 5-HT1A and D2 Receptors
Objective: To determine the in vitro binding affinity (Ki) of ortho-, meta-, and para-substituted ethylphenylpiperazines for the human 5-HT1A and dopamine D2 receptors.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor or HEK293 cells expressing the human dopamine D2 receptor.
-
Radioligand for 5-HT1A: [³H]8-OH-DPAT (a potent 5-HT1A agonist).
-
Radioligand for D2: [³H]Spiperone (a potent D2 antagonist).
-
Non-specific Binding Control: Serotonin (for 5-HT1A) or Haloperidol (for D2) at a high concentration (e.g., 10 µM).
-
Test Compounds: Ortho-, meta-, and para-substituted ethylphenylpiperazines at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: The cell membranes expressing the target receptors are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, the respective radioligand at a concentration close to its Kd value, and either the assay buffer (for total binding), the non-specific binding control, or a specific concentration of the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Mechanisms
To comprehend the biological effects of these compounds, it is crucial to visualize the downstream signaling pathways they modulate and the experimental workflows used to characterize them.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular events. The following diagram illustrates this simplified signaling pathway.
Caption: Simplified 5-HT1A receptor signaling cascade.
Experimental Workflow for Receptor Binding Assay
The process of determining the binding affinity of a compound involves a series of well-defined steps, as depicted in the following workflow diagram.
Caption: Workflow for a radioligand receptor binding assay.
Head-to-head comparison of different synthetic routes to 1-(2-Ethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(2-ethylphenyl)piperazine, a key intermediate in the development of various pharmaceutical agents, can be approached through several distinct synthetic strategies. This guide provides a comparative analysis of three primary routes: Palladium-catalyzed Buchwald-Hartwig amination, reductive amination, and classical N-alkylation. Each method is evaluated based on reaction efficiency, substrate scope, and operational complexity, with supporting experimental data from analogous reactions to provide a comprehensive overview for researchers in drug discovery and process development.
At a Glance: Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative metrics for the three primary synthetic routes to this compound. The data presented is based on typical yields and purities observed for analogous N-arylpiperazine syntheses due to the limited availability of specific data for the target molecule.
| Parameter | Buchwald-Hartwig Amination | Reductive Amination | N-Alkylation |
| Typical Yield | 80-95% | 60-85% | 40-70% (mono-alkylated) |
| Purity | >98% | 90-98% | Variable, risk of di-alkylation |
| Reaction Time | 4-24 hours | 12-48 hours | 8-24 hours |
| Key Reagents | Palladium catalyst, phosphine ligand, base | Bis(2-chloroethyl)amine, reducing agent | 1-Bromo-2-ethylbenzene, base |
| Primary Byproducts | Ligand and catalyst residues | Over-reduced or partially reacted intermediates | Di-alkylated piperazine, unreacted starting materials |
Synthetic Route Overviews and Methodologies
This section details the experimental protocols for each synthetic route. These protocols are representative examples based on established literature procedures for similar N-arylpiperazine derivatives.
Buchwald-Hartwig Amination
This modern cross-coupling reaction offers a highly efficient and versatile method for the formation of the C-N bond between an aryl halide and piperazine. The use of specialized palladium catalysts and phosphine ligands allows for high yields and excellent functional group tolerance under relatively mild conditions.
Experimental Protocol:
A solution of 1-bromo-2-ethylbenzene (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a phosphine ligand like BINAP (0.03 mmol) in toluene (10 mL) is degassed and heated to 100°C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[1][2]
Caption: Buchwald-Hartwig Amination Workflow.
Reductive Amination
This classical approach involves the formation of the piperazine ring from an aniline precursor and a suitable dielectrophile, followed by reduction. A common strategy is the reaction of 2-ethylaniline with bis(2-chloroethyl)amine.
Experimental Protocol:
A mixture of 2-ethylaniline (1.0 mmol) and bis(2-chloroethyl)amine hydrochloride (1.1 mmol) in a high-boiling point solvent such as diethylene glycol is heated to 150-180°C. The reaction is monitored by the cessation of HCl gas evolution and TLC analysis. After cooling, the reaction mixture is made basic with aqueous sodium hydroxide and extracted with an organic solvent like dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude N-(2-ethylphenyl) diethanolamine is then cyclized, often in the presence of a dehydrating agent or by heating, followed by reduction of any intermediate iminium species to yield this compound. Purification is typically achieved by distillation or column chromatography.
Caption: Reductive Amination Workflow.
N-Alkylation
Direct alkylation of piperazine with a suitable 2-ethylphenyl electrophile, such as 1-bromo-2-ethylbenzene, represents a more traditional and straightforward approach. However, this method can be challenging to control, often leading to a mixture of mono- and di-alkylated products.
Experimental Protocol:
To a solution of excess piperazine (3.0 mmol) in a polar aprotic solvent like acetonitrile or DMF, 1-bromo-2-ethylbenzene (1.0 mmol) and a base such as potassium carbonate (2.0 mmol) are added. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The resulting mixture of mono- and di-alkylated products is then separated by column chromatography to isolate the desired this compound.
Caption: N-Alkylation Workflow.
Conclusion
The choice of synthetic route for this compound depends critically on the specific requirements of the project, including scale, purity demands, and cost considerations. The Buchwald-Hartwig amination stands out for its high efficiency and purity, making it an excellent choice for laboratory-scale synthesis and medicinal chemistry applications where material quality is paramount. Reductive amination offers a more classical and potentially more cost-effective approach for larger-scale production, although it may require more extensive process optimization to control impurities. N-alkylation, while conceptually the simplest, often suffers from lower selectivity, leading to purification challenges that may offset its initial simplicity. Researchers and drug development professionals should carefully weigh these factors when selecting the most appropriate synthetic strategy.
References
Navigating the Data Gap: The Challenge of Correlating In Vitro and In Vivo Activity for 1-(2-Ethylphenyl)piperazine
Despite a comprehensive search of scientific literature, a significant data gap exists for the specific compound 1-(2-Ethylphenyl)piperazine, preventing a direct comparative analysis of its in vitro and in vivo activities. While the broader class of arylpiperazines is well-documented with diverse pharmacological profiles, including anticancer and central nervous system effects, specific experimental data for this particular derivative remains elusive.
Researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound will find a notable absence of published studies detailing its quantitative in vitro properties—such as IC50, EC50, or Ki values—and corresponding in vivo efficacy data from animal models. This lack of information makes it impossible to establish a meaningful in vitro-in vivo correlation (IVIVC), a critical step in modern drug development that helps predict human clinical outcomes from preclinical data.
The CAS number for this compound is 40224-10-0, and its chemical structure is well-defined. However, searches for its synthesis and subsequent biological evaluation have not yielded any specific scientific publications. This suggests that while the compound may exist in chemical libraries or as an intermediate in synthetic pathways, its pharmacological effects have not been a focus of published research.
For the benefit of researchers interested in this chemical scaffold, this guide will outline the general experimental protocols and signaling pathways commonly investigated for arylpiperazine derivatives. This information can serve as a foundational framework for any future investigation into the activity of this compound.
General Experimental Approaches for Arylpiperazine Derivatives
Should research on this compound become available, the following experimental designs would be crucial for establishing an in vitro-in vivo correlation.
Table 1: Hypothetical Data Structure for In Vitro vs. In Vivo Comparison of an Arylpiperazine Derivative
| Parameter | In Vitro Assay | Result | In Vivo Model | Result |
| Target Engagement | Receptor Binding Assay (e.g., for 5-HT1A) | Ki (nM) | Positron Emission Tomography (PET) | Target Occupancy (%) |
| Functional Activity | Cell-Based Functional Assay (e.g., cAMP) | EC50/IC50 (µM) | Pharmacodynamic (PD) Biomarker Assay | Biomarker Modulation (%) |
| Cytotoxicity | Cancer Cell Line Viability Assay (e.g., MTT) | GI50 (µM) | Xenograft Tumor Model | Tumor Growth Inhibition (%) |
| Metabolic Stability | Liver Microsome Stability Assay | Half-life (min) | Pharmacokinetic (PK) Study | Plasma Half-life (h) |
Standard Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments typically performed on arylpiperazine compounds.
In Vitro Receptor Binding Assay:
-
Preparation of Cell Membranes: Membranes are prepared from cells overexpressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT1A receptor).
-
Radioligand Binding: A known radioactive ligand for the target receptor is incubated with the cell membranes and varying concentrations of the test compound (this compound).
-
Separation and Detection: The mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vivo Xenograft Model for Anticancer Activity:
-
Cell Implantation: Human cancer cells (e.g., PC-3 for prostate cancer) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into control and treatment groups. The test compound is administered (e.g., orally or intraperitoneally) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Illustrative Experimental Workflow and Signaling Pathway
To visualize the logical flow of a drug discovery project and the potential mechanism of action for an arylpiperazine, the following diagrams are provided.
Caption: A typical drug discovery workflow, from initial in vitro screening to in vivo animal studies and potential clinical development.
Caption: A potential signaling pathway for an arylpiperazine derivative acting as an agonist at a Gi/o-coupled G-protein coupled receptor (GPCR).
Comparative Analysis of 1-(2-Ethylphenyl)piperazine and Structural Analogs in Serotonergic and Dopaminergic Receptor Interaction
A detailed guide for researchers, scientists, and drug development professionals on the statistical and functional characteristics of 1-(2-Ethylphenyl)piperazine and its analogs, providing a framework for understanding their potential therapeutic applications.
This guide presents a comparative analysis of this compound and its structurally related analogs, focusing on their interactions with key serotonin and dopamine receptors. Due to the limited availability of direct experimental data for this compound, this report leverages published data from its closest structural analogs, namely 1-(2-methylphenyl)piperazine (also known as o-tolylpiperazine) and 1-(2-methoxyphenyl)piperazine. This approach allows for an inferred pharmacological profile and facilitates a foundational understanding for future research.
The following sections provide a comprehensive overview of the binding affinities and functional activities of these compounds, alongside detailed experimental protocols for the assays cited. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways and experimental workflows.
Data Presentation: Receptor Binding Affinities
The interaction of phenylpiperazine derivatives with G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, is a cornerstone of their pharmacological activity. The binding affinity, typically represented by the inhibition constant (Kᵢ), indicates the concentration of a ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value signifies a higher binding affinity.
The following table summarizes the reported Kᵢ values for 1-(2-methylphenyl)piperazine and 1-(2-methoxyphenyl)piperazine at various serotonin and dopamine receptor subtypes. This data provides a basis for comparing the potential receptor interaction profile of this compound.
| Compound | Receptor | Kᵢ (nM) | Reference |
| 1-(2-methylphenyl)piperazine | 5-HT₁ₐ | 67.8 ± 4.6 | [1] |
| 1-(2-methylphenyl)piperazine | D₂ | 349 - 7522 | [1] |
| 1-(2-methylphenyl)piperazine | D₃ | 96 - 1413 | [1] |
| 1-(2-methoxyphenyl)piperazine | 5-HT₁ₐ | 1425 ± 108 | [2] |
| 1-(2-methoxyphenyl)piperazine | 5-HT₂ₐ | 826 ± 51 | [2] |
| 1-(2-methoxyphenyl)piperazine | D₂ | 1291 ± 323 | [2] |
Functional Activity: Agonist and Antagonist Properties
Beyond binding affinity, understanding the functional activity of a compound—whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor)—is crucial. This is often determined through functional assays that measure the cellular response following receptor activation, such as changes in cyclic AMP (cAMP) levels. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) quantifies the potency of a compound in these assays.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for 5-HT₁ₐ Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the human 5-HT₁ₐ receptor.[4]
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]-8-OH-DPAT (a 5-HT₁ₐ agonist).
-
Non-specific Ligand: 10 µM Serotonin or WAY-100635.
-
Test Compound: this compound or its analogs.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A serial dilution of the test compound.
-
A fixed concentration of the radioligand ([³H]-8-OH-DPAT).
-
Cell membrane preparation.
-
For determining non-specific binding, a high concentration of the non-specific ligand is added instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Dopamine D₂ Receptor Functional Assay (cAMP)
This protocol measures the ability of a test compound to modulate the activity of the dopamine D₂ receptor, which is a Gᵢ-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][6]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human dopamine D₂ receptor.
-
Assay Medium: Serum-free medium or HBSS.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Test Compound: this compound or its analogs.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
For agonist testing, add serial dilutions of the test compound to the cells and incubate.
-
For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known D₂ receptor agonist.
-
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ value.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a typical GPCR signaling pathway and the workflow of a radioligand binding assay.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
References
Comparative Analysis of 1-(2-Ethylphenyl)piperazine Analogs and Alternative Compounds Targeting the Serotonin 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
The phenylpiperazine scaffold is a key pharmacophore in the development of neurologically active agents, with many derivatives exhibiting high affinity for serotonin and dopamine receptors. This guide focuses on the comparative biological activity of 1-(2-methoxyphenyl)piperazine and other notable compounds that target the 5-HT1A receptor, a crucial player in the modulation of mood and anxiety.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of 1-(2-methoxyphenyl)piperazine and selected alternative compounds for the human 5-HT1A receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Chemical Class | 5-HT1A Receptor Ki (nM) | Primary Activity at 5-HT1A |
| 1-(2-methoxyphenyl)piperazine | Phenylpiperazine | 0.12 - 50 | Agonist/Antagonist |
| Buspirone | Azapirone | 25 | Partial Agonist |
| NAN-190 | Arylpiperazine | 1.9 - 8.9 | Antagonist |
| WAY-100635 | Phenylpiperazine | 0.39 | Antagonist |
Note: Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
A detailed methodology for a standard in vitro radioligand binding assay to determine the affinity of a compound for the 5-HT1A receptor is provided below.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]WAY-100635 (a potent and selective 5-HT1A antagonist).
-
Test Compounds: 1-(2-methoxyphenyl)piperazine, Buspirone, NAN-190, and other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Instrumentation: 96-well microplates, filtration apparatus, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
25 µL of assay buffer (for total binding) or 10 µM of a non-radiolabeled 5-HT1A ligand like serotonin (for non-specific binding).
-
25 µL of the test compound at various concentrations (typically a serial dilution from 10-11 to 10-5 M).
-
25 µL of [3H]WAY-100635 at a final concentration of ~0.3 nM.
-
25 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Caption: Comparative structures of the target compound and its proxy with alternative 5-HT1A ligands.
Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.
Caption: Simplified signaling pathways of presynaptic and postsynaptic 5-HT1A receptors.
Safety Operating Guide
Proper Disposal of 1-(2-Ethylphenyl)piperazine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(2-Ethylphenyl)piperazine, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] Furthermore, it can cause serious skin and eye irritation, respiratory irritation, and may lead to allergic skin reactions.[1][2][3][4] Environmental diligence is also critical, as the substance is harmful to aquatic life with long-lasting effects.[2][4]
Hazard Profile
A summary of the key hazards associated with this compound is provided below. This information is critical for understanding the risks and informing the appropriate handling and disposal procedures.
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, Dermal (Category 3 or 4) |
| H332: Harmful if inhaled | Acute toxicity, Inhalation (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) |
| H317: May cause an allergic skin reaction | Skin sensitization (Category 1) |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) |
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is mandatory for the safe disposal of this compound. This procedure should be conducted in a designated and properly ventilated area.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE) at all times. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
In case of inadequate ventilation, wear respiratory protection.[5]
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully sweep or scoop the absorbed material into a suitable container for disposal.[5][6]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[2][7]
-
It is highly recommended to entrust the disposal to a licensed and qualified hazardous waste disposal company.[2]
-
Do not dispose of this compound down the drain or in general trash.[4] This is to prevent environmental contamination, particularly to aquatic ecosystems.[2][4]
5. Documentation:
-
Maintain a detailed record of the disposal, including the date, quantity of waste, and the disposal vendor used.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(2-Ethylphenyl)piperazine
This guide provides critical safety, handling, and disposal information for 1-(2-Ethylphenyl)piperazine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and piperazine derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety Information
This compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[2][3][4][5]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen and seek immediate medical attention.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[7] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][6][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[6][7][8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[6][7] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[6][9][10] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[7]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[7]
Step 2: Handling Procedures
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[7]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[7]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[7]
Step 3: Post-Handling and Decontamination
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[7]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
-
Laundering: Contaminated work clothes should be laundered separately from other clothing.[10]
Step 4: Waste Disposal
-
Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of chemical waste through a licensed waste disposal company. Do not allow the product to enter drains.[2] Observe all federal, state, and local environmental regulations.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the necessary workflows for safe handling and disposal.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
